Avitriptan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZVGHXUPBWIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164718 | |
| Record name | Avitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151140-96-4 | |
| Record name | Avitriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151140-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avitriptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151140964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVITRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS056L04P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Avitriptan: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitriptan (developmental code name BMS-180048) is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine headaches. Although it reached Phase III clinical trials, it was never marketed. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a synthetic compound belonging to the triptan class of drugs. Its chemical structure is characterized by an indole core, similar to the neurotransmitter serotonin.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide[1] |
| SMILES | CNS(=O)(=O)Cc1ccc2c(c1)nc(c2)CCCN3CCN(CC3)c4ncncc4OC |
| InChI Key | WRZVGHXUPBWIOO-UHFFFAOYSA-N[1][2] |
| CAS Number | 151140-96-4[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H30N6O3S | [1] |
| Molecular Weight | 458.58 g/mol | |
| Predicted logP | 1.8 | |
| Boiling Point | 708°C at 760 mmHg | |
| Solubility | Slightly soluble in DMSO (sonicated) and water (heated), and in methanol. |
Pharmacological Profile
Mechanism of Action
This compound exerts its pharmacological effects primarily through its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. The activation of these receptors is believed to alleviate migraine through a multi-faceted mechanism:
-
Cranial Vasoconstriction: Triptans constrict dilated intracranial extracerebral blood vessels, a key feature of migraine attacks.
-
Inhibition of Neuropeptide Release: They inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.
-
Inhibition of Nociceptive Neurotransmission: Triptans are thought to inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.
In addition to its primary targets, this compound has been shown to be a weak agonist at the 5-HT2A receptor and a weak agonist of the aryl hydrocarbon receptor (AhR).
Receptor Binding Affinity
The binding affinity of this compound for various serotonin receptor subtypes has been characterized and is comparable to that of sumatriptan.
Table 3: Pharmacological Data for this compound
| Parameter | Value |
| 5-HT1B Receptor Affinity (pKi) | 7.9 |
| 5-HT1D Receptor Affinity (pKi) | 8.4 |
| 5-HT1A Receptor Affinity (pKi) | 6.5 |
| 5-HT1E Receptor Affinity (pKi) | 6.9 |
| 5-HT1F Receptor Affinity (pKi) | 7.6 |
| 5-HT2A Receptor Agonist Activity (EC50) | 123 nM |
Pharmacokinetics
Clinical studies have provided insights into the pharmacokinetic profile of this compound:
-
Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 1 to 2 hours.
-
Metabolism: Information on the specific metabolic pathways of this compound is limited in the public domain.
-
Elimination: The terminal half-life of this compound is approximately 8 hours.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not extensively available in the public literature. However, general methodologies for the synthesis of triptans and for conducting relevant in vitro and in vivo assays are well-established.
Synthesis
The synthesis of this compound, like other triptans, likely involves a multi-step process. A key step mentioned in the literature is an efficient Fischer Indole Synthesis. This classical method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system, a core component of this compound's structure. Subsequent steps would involve the elaboration of the side chains at the C3 and C5 positions of the indole ring.
In Vitro Radioligand Binding Assay
A standard protocol to determine the binding affinity of this compound to serotonin receptors would involve a competitive radioligand binding assay. A general workflow is as follows:
Caption: General workflow for a radioligand binding assay.
In Vivo Migraine Model
The efficacy of this compound in an animal model of migraine can be assessed using various established protocols. One common model involves the administration of nitroglycerin (NTG) to rodents, which induces a state of hyperalgesia, mimicking migraine-like pain.
Caption: Workflow for an in vivo nitroglycerin-induced migraine model.
Signaling Pathway
The primary therapeutic effect of this compound is mediated through the Gi/o-coupled 5-HT1B and 5-HT1D receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects that contribute to the alleviation of migraine.
References
Avitriptan's Mechanism of Action on 5-HT1B/1D Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avitriptan (BMS-180048) is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist developed for the acute treatment of migraine. Its therapeutic efficacy stems from its ability to mediate vasoconstriction of dilated cerebral blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal nervous system. This technical guide provides an in-depth analysis of this compound's mechanism of action at the 5-HT1B and 5-HT1D receptors, presenting quantitative data on its binding affinity and functional potency, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways and therapeutic action.
Quantitative Analysis of this compound's Receptor Interactions
This compound's interaction with 5-HT1B and 5-HT1D receptors has been quantified through various in vitro and in vivo studies. The following tables summarize the key binding affinity and functional activity parameters of this compound, comparing it with the first-generation triptan, Sumatriptan.
Table 1: Binding Affinity of this compound and Sumatriptan at Serotonin (5-HT) Receptors
| Compound | 5-HT1A (rat) | 5-HT1B (rat) | 5-HT1B (human) | 5-HT1D (human) | 5-HT2 (rat) | 5-HT3 (rat) |
| pKi | pKi | pKi | pKi | pKi | pKi | |
| This compound | 7.15 | 7.44 | 7.68 | 8.36 | 5.68 | <6.0 |
| Sumatriptan | 7.00 | 7.57 | 7.54 | 8.14 | <5.0 | <5.0 |
Data sourced from Yocca et al. (1995) and Bristol-Myers Squibb files, as cited in Saxena et al. (1997)[1]. pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.
Table 2: Functional Activity of this compound and Sumatriptan
| Compound | Assay | Tissue/Model | Parameter | Value |
| This compound | Vasoconstriction | Human Isolated Coronary Artery | pD2 | 7.39 ± 0.09 |
| Emax (% of K+) | 13.0 ± 4.5 | |||
| Vasoconstriction | Porcine Carotid Arteriovenous Anastomoses | ED50 (i.v.) | 76 ± 23 µg·kg⁻¹ | |
| Sumatriptan | Vasoconstriction | Human Isolated Coronary Artery | pD2 | 6.33 ± 0.09 |
| Emax (% of K+) | 15.5 ± 2.3 | |||
| Vasoconstriction | Porcine Carotid Arteriovenous Anastomoses | ED50 (i.v.) | 63 ± 17 µg·kg⁻¹ |
Data for human isolated coronary artery and porcine carotid arteriovenous anastomoses from Saxena et al. (1997)[2]. pD2 is the negative logarithm of the EC50, representing the molar concentration of an agonist that produces 50% of the maximal possible response. Emax is the maximum response achievable by the agonist. ED50 is the dose that produces 50% of the maximal response in vivo.
Core Mechanism of Action: Signaling Pathways
This compound, as a 5-HT1B/1D receptor agonist, initiates a cascade of intracellular events upon binding to these receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o).
The activation of 5-HT1B/1D receptors by this compound leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels has several downstream consequences, including the modulation of protein kinase A (PKA) activity.
Furthermore, the Gβγ subunit can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). Activation of GIRKs leads to potassium efflux and hyperpolarization of the cell membrane, while inhibition of VGCCs reduces calcium influx. These ionic changes contribute to the overall inhibitory effect on neuronal firing and neurotransmitter release.
Recent studies have also implicated the mitogen-activated protein kinase (MAPK) pathway in 5-HT1B/1D receptor signaling.
Experimental Protocols
The characterization of this compound's interaction with 5-HT1B/1D receptors relies on two primary experimental approaches: radioligand binding assays to determine affinity and functional assays to measure agonist activity.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of this compound for the 5-HT1B and 5-HT1D receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors are prepared. This typically involves cell homogenization and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method like the Bradford assay.
-
Radioligand: A specific radioligand with high affinity for the target receptor is used, for example, [³H]-GR125743 for 5-HT1B/1D receptors.
-
Assay Incubation: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Avitriptan as an Aryl Hydrocarbon Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitriptan, a pharmaceutical agent initially developed as a selective 5-HT1B/1D receptor agonist for the treatment of migraine, has been identified as a novel, albeit weak, agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] This discovery opens new avenues for investigating the off-target effects of this compound and exploring its potential therapeutic applications beyond its intended use, particularly in contexts where AhR modulation is desirable. This technical guide provides an in-depth overview of the interaction between this compound and the AhR, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways.
Core Findings
This compound has been characterized as a low-affinity ligand and a weak partial agonist of the human Aryl Hydrocarbon Receptor.[1][2] Its interaction with AhR initiates the canonical signaling cascade, including nuclear translocation of the receptor and subsequent induction of target gene expression, most notably Cytochrome P450 1A1 (CYP1A1). However, the potency and efficacy of this compound in activating AhR are significantly lower than those of classical high-affinity agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
Data Presentation
The following tables summarize the key quantitative findings regarding this compound's activity as an AhR agonist.
Table 1: AhR Activation by this compound in a Luciferase Reporter Gene Assay
| Parameter | Cell Line | Concentration of this compound | Result | Reference |
| Efficacy | AZ-AHR (Human Hepatoma) | 100 µM | ~3% of the maximal induction achieved with TCDD | |
| EC50 | AZ-AHR (Human Hepatoma) | Not Determined | The study did not report a specific EC50 value. |
Table 2: AhR Binding Affinity of this compound
| Assay Type | System | Radioligand | Result | Reference |
| Competitive Radioligand Binding | Mouse Hepa1c1c7 cytosol | [3H]-TCDD (2 nM) | This compound at 1000 µM inhibited ~50% of specific [3H]-TCDD binding. | |
| Molecular Docking (Computational) | Human AhR Ligand Binding Domain | - | Binding Affinity: -3.1 kcal/mol |
Table 3: Induction of AhR Target Gene CYP1A1 by this compound
| Cell Line | Treatment | Fold Induction of CYP1A1 mRNA | Reference |
| LS180 (Human Colon Adenocarcinoma) | This compound (100 µM) for 24h | ~38-fold | |
| MIHA (Immortalized Human Hepatocytes) | This compound (100 µM) for 24h | ~215-fold | |
| AhR-knockout MIHA | This compound (100 µM) for 24h | No induction |
Signaling Pathway and Mechanism of Action
Upon binding to this compound, the cytosolic AhR complex undergoes a conformational change, leading to the dissociation of chaperone proteins. The activated AhR then translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex subsequently binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Luciferase Reporter Gene Assay for AhR Activation
This assay quantifies the ability of a compound to activate the AhR signaling pathway.
References
- 1. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor That Induces CYP1A1 in Hepatic and Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor that Induces CYP1A1 in Hepatic and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
BMS-180048 (Avitriptan): A Technical Overview of its Development and Discontinuation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-180048, also known as Avitriptan, was a promising drug candidate developed by Bristol-Myers Squibb in the 1990s for the acute treatment of migraine. As a member of the triptan class of drugs, its mechanism of action centered on the serotonin (5-HT) receptor system. Despite reaching late-stage clinical development, its journey was ultimately halted. This technical guide provides a comprehensive overview of the development history of BMS-180048, from its preclinical pharmacology to its clinical evaluation and eventual discontinuation, based on publicly available scientific literature.
Preclinical Development
Mechanism of Action
BMS-180048 is a potent and selective agonist of the serotonin 5-HT1B and 5-HT1D receptors. These receptors are predominantly located on intracranial blood vessels and presynaptic trigeminal nerve endings. The therapeutic rationale for triptans in migraine treatment is based on a three-pronged mechanism:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial arteries is believed to counteract the vasodilation associated with migraine attacks.
-
Inhibition of Neuropeptide Release: Stimulation of presynaptic 5-HT1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP).
-
Inhibition of Nociceptive Neurotransmission: Triptans may also attenuate pain signaling within the trigeminocervical complex in the brainstem.
Receptor Binding Affinity
Preclinical studies established the high affinity of BMS-180048 for its target receptors. The binding affinities (pKi) are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Species | pKi Value |
| 5-HT1B | Rat | 7.44 |
| 5-HT1B | Human | 7.68 |
| 5-HT1D | Human | 8.36 |
In Vitro and In Vivo Pharmacology
Receptor Binding Assays: Standard radioligand binding assays were employed to determine the affinity of BMS-180048 for various serotonin receptor subtypes. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (BMS-180048). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
Isolated Tissue Preparations: The functional activity of BMS-180048 was assessed using isolated tissue preparations, such as rabbit saphenous vein and dog basilar artery, which are known to express 5-HT1-like receptors. The contractile responses of these tissues to increasing concentrations of the drug were measured to determine its potency and efficacy.
In Vivo Models: The antimigraine potential of BMS-180048 was evaluated in animal models that are predictive of efficacy in humans. One such model involves measuring the drug's ability to constrict porcine carotid arteriovenous anastomoses (AVAs). Triptans are known to selectively reduce blood flow through these AVAs, which is thought to be analogous to their effect on intracranial vessels in humans.
Clinical Development
BMS-180048 progressed through all three phases of clinical trials, demonstrating preliminary efficacy and an acceptable safety profile in early studies.
Pharmacokinetics
Pharmacokinetic studies were conducted in healthy volunteers and migraine patients, both during and between migraine attacks.
| Parameter | Route of Administration | Dose | Value |
| Time to Peak Plasma Concentration (Tmax) | Oral | 75, 150, 200 mg | 1-2 hours |
| Half-life (t1/2) | Intravenous | 12.7, 25.3, 38.0 mg | Approximately 8 hours |
Studies indicated that the pharmacokinetics of this compound were proportional to the dose administered.
Clinical Efficacy
Clinical trials evaluated the efficacy of BMS-180048 in the acute treatment of migraine headaches.
| Study Phase | Doses | Key Findings |
| Phase 2 | 75, 150, 200 mg | Doses of 150 mg and 200 mg showed a greater decrease in headache intensity scores at 2 hours post-dose compared to placebo. |
| Phase 3 | Not specified in detail in available literature | The drug reached Phase 3 clinical trials, suggesting positive outcomes in earlier phases. |
Safety and Tolerability
The most commonly reported adverse event in clinical trials was paresthesia. A dedicated study was conducted to investigate the cardiovascular safety of BMS-180048, a known concern with the triptan class of drugs due to their vasoconstrictive properties. This study in patients who had previously experienced chest symptoms with sumatriptan found no evidence of myocardial ischemia with this compound, suggesting that these symptoms are unlikely to be of cardiac origin.
Discontinuation
-
Cardiovascular Safety Concerns: Although a specific study showed no direct evidence of myocardial ischemia, the vasoconstrictive nature of all triptans remained a significant concern for regulatory agencies and clinicians. It is possible that longer-term or broader safety data from Phase 3 trials revealed a cardiovascular risk profile that was not favorable when compared to other available or emerging treatments.
-
Competitive Landscape: The late 1990s saw the approval and market success of other triptans, most notably sumatriptan. For a new entrant like this compound to succeed, it would have needed to demonstrate a significant advantage in terms of efficacy, safety, or patient convenience. It is plausible that the overall clinical profile of this compound was not sufficiently differentiated to warrant continued investment in a competitive market.
-
Strategic Business Decisions: Pharmaceutical companies periodically review their development pipelines and make strategic decisions based on a variety of factors, including market potential, development costs, and internal priorities. The discontinuation of this compound's development could have been a result of such a strategic realignment within Bristol-Myers Squibb.
Conclusion
BMS-180048 (this compound) represented a scientifically sound approach to the acute treatment of migraine, leveraging the established mechanism of 5-HT1B/1D receptor agonism. Its development progressed through extensive preclinical and clinical evaluation, demonstrating efficacy in alleviating migraine symptoms. However, like many drug candidates, its journey from the laboratory to the pharmacy was ultimately unsuccessful. While the specific reasons for its discontinuation remain unpublished, the story of this compound underscores the significant challenges and rigorous standards involved in modern drug development, particularly concerning long-term safety and the need for a clear clinical advantage in a competitive therapeutic area.
The Pharmacological Profile of Avitriptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitriptan (BMS-180048) is a selective serotonin 5-HT1B and 5-HT1D receptor agonist belonging to the triptan class of drugs, investigated for the acute treatment of migraine.[1] Developed by Bristol-Myers Squibb, this compound reached Phase III clinical trials before its development was discontinued due to observations of transiently elevated liver enzymes at high doses (150 mg).[2] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding affinity, functional activity, pharmacokinetics, and mechanism of action, supported by experimental methodologies and visual representations of key biological pathways.
Mechanism of Action
Like other triptans, this compound's primary mechanism of action is the agonism of 5-HT1B and 5-HT1D receptors.[1] These receptors are predominantly located on intracranial blood vessels and presynaptic trigeminal nerve endings. Activation of 5-HT1B receptors on the smooth muscle of cerebral and meningeal arteries is thought to induce vasoconstriction of these painfully dilated vessels during a migraine attack.[3] Agonism of presynaptic 5-HT1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A, further contributing to the alleviation of migraine pain.[3]
In addition to its primary targets, this compound has been identified as a weak agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics. This off-target activity may have implications for its metabolic profile and the adverse events observed in clinical trials.
Receptor Binding and Functional Activity
This compound demonstrates high affinity and selectivity for 5-HT1B and 5-HT1D receptors, with lower affinity for other serotonin receptor subtypes. Its functional activity as an agonist at these receptors has been characterized in various in vitro and in vivo models.
Data Presentation: Receptor Binding Affinity and Functional Activity
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Reference |
| Human 5-HT1B | 7.9 | Agonist | |
| Human 5-HT1D | 8.4 | Agonist | |
| Human 5-HT1A | 6.8 | - | |
| Human 5-HT1E | 6.8 | - | |
| Human 5-HT1F | 7.2 | - | |
| Human 5-HT2A | 5.8 | Weak Agonist (EC50 = 123 nM) | |
| Human 5-HT2B | 5.7 | - | |
| Human 5-HT2C | <5.0 | - | |
| Human 5-HT5A | 6.1 | - | |
| Human 5-HT6 | <5.0 | - | |
| Human 5-HT7 | 5.9 | - | |
| Aryl Hydrocarbon Receptor (AhR) | Low Affinity | Weak Agonist |
| In Vitro/In Vivo Model | Parameter | Value | Reference |
| Human Isolated Coronary Artery Constriction | pD2 | 7.39 ± 0.09 | |
| Emax (% of K+ contraction) | 13.0 ± 4.5 | ||
| Porcine Carotid Arteriovenous Anastomotic Blood Flow | ED50 (i.v.) | 76 ± 23 µg/kg |
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours. Its pharmacokinetics are proportional to the dose in the 75-200 mg range. The bioavailability of orally administered this compound is approximately 17%. Following intravenous administration, this compound exhibits a terminal half-life of about 8 hours.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Route of Administration | Value | Subject Population | Reference |
| Tmax (Time to Peak Plasma Concentration) | Oral (75-200 mg) | 1 - 2 hours | Migraine Patients | |
| Terminal Half-life (t1/2) | Intravenous (12.7-38 mg) | ~8 hours | Healthy Subjects | |
| Oral Bioavailability | Oral | 17% | - | |
| Cmax (Peak Plasma Concentration) | Oral | Reached up to ~2 µM | - | |
| Cmax (Peak Plasma Concentration) | Intravenous (10 mg) | Reached up to ~1 µM | - |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-serotonin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
In a study on this compound's interaction with the Aryl Hydrocarbon Receptor, a radioligand competitive binding assay was performed using cytosolic protein from murine hepatoma Hepa1c1c7 cells, incubated with [3H]-TCDD in the presence of this compound. Specific binding was determined by subtracting non-specific binding (measured in the presence of excess unlabeled TCDF).
Functional Assay: cAMP Measurement (General Protocol)
Functional assays, such as the measurement of cyclic AMP (cAMP), are used to determine the efficacy of a compound as an agonist or antagonist at a G-protein coupled receptor. 5-HT1B and 5-HT1D receptors are Gi/o-coupled, and their activation leads to a decrease in intracellular cAMP levels.
-
Cell Culture: Cells stably expressing the human 5-HT1B or 5-HT1D receptor are cultured and seeded in microplates.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, they are stimulated with varying concentrations of the test compound (this compound) in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are calculated to quantify the potency and efficacy of the compound.
Aryl Hydrocarbon Receptor (AhR) Activation Assay: Reporter Gene Assay (General Protocol)
-
Cell Line: A cell line (e.g., human hepatoma cells) is engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with xenobiotic responsive elements (XREs), the DNA binding sites for the activated AhR-ARNT complex.
-
Treatment: The cells are treated with varying concentrations of the test compound (this compound).
-
Lysis and Measurement: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The fold induction of reporter gene activity relative to a vehicle control is calculated to determine the agonistic activity of the test compound.
In a study on this compound, activation of AhR was assessed in reporter gene assays, which showed that this compound induced AhR-dependent transcription.
Signaling Pathways and Experimental Workflows
Diagrams
Conclusion
This compound is a potent and selective 5-HT1B/1D receptor agonist that demonstrated preliminary efficacy in the acute treatment of migraine. Its pharmacological profile is characterized by high-affinity binding to its target receptors and functional agonism leading to vasoconstriction and inhibition of neuropeptide release. The pharmacokinetic properties of this compound include rapid oral absorption and a terminal half-life of approximately 8 hours after intravenous administration. Despite its promising primary pharmacology, the development of this compound was halted due to safety concerns related to elevated liver enzymes at high doses. The discovery of its off-target activity as a weak aryl hydrocarbon receptor agonist provides a potential area for further investigation into the mechanisms underlying these adverse effects. This comprehensive pharmacological profile serves as a valuable resource for researchers in the fields of migraine therapeutics and drug development.
References
Avitriptan's Interaction with the CYP1A1 Induction Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avitriptan, a serotonin 5-HT1B/1D receptor agonist developed for the treatment of migraine, has been identified as a modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3] This interaction leads to the induction of Cytochrome P450 1A1 (CYP1A1), a key enzyme in xenobiotic metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative data from in-vitro studies, and detailed experimental protocols relevant to the interaction between this compound and the CYP1A1 induction pathway. The information presented is intended to support further research and inform drug development strategies, particularly concerning potential drug-drug interactions and off-target effects.
Introduction: The CYP1A1 Induction Pathway
The Cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. CYP1A1 is primarily involved in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs).[4] The expression of the CYP1A1 gene is tightly regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5]
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23. Ligand binding induces a conformational change, leading to the translocation of the AhR complex into the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter region of target genes, including CYP1A1, thereby initiating their transcription.
This compound as a Ligand and Agonist of the Aryl Hydrocarbon Receptor
Recent in-vitro studies have demonstrated that this compound can act as a ligand and a weak agonist of the human AhR. This interaction is the primary mechanism through which this compound induces CYP1A1 expression.
Binding Affinity and Agonistic Activity
This compound has been identified as a low-affinity ligand of the AhR. Radioligand competitive binding assays have shown that this compound can displace the high-affinity AhR ligand, 3H-TCDD. Further computational docking studies have estimated the binding affinity of this compound to the human AhR to be -3.1 kcal/mol.
Reporter gene assays have confirmed that this compound can activate AhR-dependent transcription. This agonistic activity, although weaker compared to potent AhR agonists like TCDD, is sufficient to trigger the downstream signaling cascade leading to CYP1A1 induction.
Quantitative Analysis of CYP1A1 Induction by this compound
The induction of CYP1A1 by this compound has been quantified in various human cell lines, revealing a cell-type-specific response. The following tables summarize the key quantitative data from these studies.
| Cell Line | Treatment | Concentration (µM) | Fold Induction of CYP1A1 mRNA (relative to control) |
| LS180 (Human Colon Adenocarcinoma) | This compound | 100 | ~38-fold |
| Donitriptan | 100 | ~8-fold | |
| MIHA (Immortalized Human Hepatocytes) | This compound | - | 215-fold |
| Donitriptan | - | 16-fold | |
| TCDD | - | 150-fold | |
| Primary Human Hepatocytes | This compound | - | ~2-fold (non-significant) |
| Donitriptan | - | ~4-fold (non-significant) | |
| TCDD | - | 400 to 1600-fold |
Table 1: CYP1A1 mRNA Induction by Triptans in Different Human Cell Lines.
| Cell Line | Treatment | Observation |
| MIHA (AhR-knockout) | This compound | No induction of CYP1A1 mRNA |
| Wild-type MIHA | This compound | Strong induction of CYP1A1 mRNA |
Table 2: AhR-Dependency of CYP1A1 Induction by this compound.
Signaling Pathways and Experimental Workflows
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram illustrates the canonical AhR signaling pathway leading to the induction of CYP1A1.
Caption: this compound-mediated AhR signaling pathway for CYP1A1 induction.
Experimental Workflow for Assessing CYP1A1 Induction
The diagram below outlines a typical experimental workflow to investigate the effect of a compound like this compound on CYP1A1 induction.
Caption: Workflow for in-vitro analysis of CYP1A1 induction.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for investigating this compound's effect on the CYP1A1 pathway.
Cell Culture and Treatment
-
Cell Lines: Human colon adenocarcinoma cells (LS180) and immortalized human hepatocytes (MIHA) are suitable models.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for MIHA, RPMI-1640 for LS180) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to attach. Subsequently, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.1 to 100 µM) or a vehicle control (e.g., DMSO). Incubation times typically range from 24 to 48 hours.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., TRIzol reagent) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The relative expression of CYP1A1 mRNA is quantified using a real-time PCR system with specific primers for human CYP1A1 and a reference gene (e.g., GAPDH or β-actin) for normalization. The fold change in expression is calculated using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Total protein is extracted from cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for human CYP1A1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reporter Gene Assay
-
Cell Line: A human hepatoma cell line stably transfected with a luciferase reporter gene under the control of an AhR-responsive element (e.g., AZ-AHR cells) is used.
-
Procedure: Cells are treated with this compound or a control substance. After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The fold induction of luciferase activity reflects the activation of the AhR pathway.
Radioligand Competitive Binding Assay
-
Preparation: Cytosolic fractions from mouse hepatoma (Hepa-1) cells are used as a source of AhR.
-
Assay: The cytosolic preparation is incubated with a fixed concentration of a radiolabeled AhR ligand (e.g., 3H-TCDD) and varying concentrations of the competitor ligand (this compound).
-
Measurement: The amount of bound radioligand is measured by scintillation counting. The ability of this compound to displace the radioligand indicates its binding to the AhR.
Implications for Drug Development
The finding that this compound induces CYP1A1 via the AhR pathway has several important implications for drug development:
-
Drug-Drug Interactions: Co-administration of this compound with other drugs that are substrates of CYP1A1 could lead to altered metabolism and potentially altered efficacy or toxicity of those drugs. While triptans, in general, have a relatively wide therapeutic index, and few clinically significant pharmacokinetic interactions have been observed, vigilance is required.
-
Pharmacokinetic Variability: The induction of CYP1A1 can be influenced by genetic polymorphisms in the AHR and CYP1A1 genes, which could contribute to inter-individual variability in the response to this compound.
-
Off-Target Effects: The activation of the AhR by this compound could have other biological effects beyond CYP1A1 induction, as the AhR regulates a wide range of genes involved in various physiological processes.
-
Therapeutic Potential: The ability of this compound to act as an AhR agonist suggests potential for repurposing the drug for conditions where AhR activation is beneficial, such as certain inflammatory diseases.
Conclusion
This compound has been demonstrated to be a weak agonist of the Aryl Hydrocarbon Receptor, leading to the induction of CYP1A1 in a cell-type-specific manner. This interaction is AhR-dependent and has been characterized through various in-vitro assays. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the metabolic pathways of this compound and other triptans. A thorough understanding of this interaction is crucial for assessing the potential for drug-drug interactions and for exploring the broader pharmacological profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor That Induces CYP1A1 in Hepatic and Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CYP1A1 - Wikipedia [en.wikipedia.org]
- 5. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of Avitriptan Receptor Binding: A Technical Guide
Introduction
Avitriptan (BMS-180048) is a second-generation triptan developed for the acute treatment of migraine headaches.[1][2] Like other triptans, its primary therapeutic action is mediated by its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[1][3] Activation of these receptors, particularly on cranial blood vessels, leads to vasoconstriction, which is believed to alleviate migraine pain.[2] Beyond its primary targets, this compound has also been identified as a weak agonist of the Aryl Hydrocarbon Receptor (AhR), an interaction that could have implications for off-target effects and drug metabolism.
In-silico modeling, encompassing techniques such as homology modeling, molecular docking, and molecular dynamics simulations, provides a powerful computational framework for elucidating the molecular interactions between a ligand like this compound and its protein targets. These methods allow researchers to predict binding affinities, visualize binding poses, and understand the structural basis of receptor activation at an atomic level. This technical guide details the methodologies and findings related to the in-silico modeling of this compound's binding to both its primary 5-HT1B/1D receptors and its secondary target, the Aryl Hydrocarbon Receptor.
Primary Target Interaction: 5-HT1B/1D Receptors
This compound's high affinity for 5-HT1B and 5-HT1D receptors is central to its antimigraine efficacy. In-silico approaches are essential for understanding the specifics of this high-affinity binding.
Quantitative Binding Data
Experimental binding assays have quantified this compound's affinity for several serotonin receptor subtypes, highlighting its selectivity for the 1B and 1D subtypes.
| Receptor Subtype | This compound pKi | Sumatriptan pKi |
| Human 5-HT1B | 8.3 | 7.9 |
| Human 5-HT1D | 8.8 | 8.4 |
| Human 5-ht1f | 8.0 | 7.6 |
| Human 5-HT1A | 6.8 | 6.6 |
| Human 5-HT1E | 7.5 | 7.1 |
| Data sourced from a comparative analysis of triptan binding affinities. |
Signaling Pathway
Upon binding, this compound activates the 5-HT1B/1D receptors, which are G-protein coupled receptors (GPCRs). This initiates a signaling cascade that ultimately leads to the therapeutic effect of vasoconstriction.
Experimental Protocol: In-Silico Modeling of 5-HT1B/1D Binding
While a specific study detailing the in-silico modeling of this compound with 5-HT1B/1D receptors is not available, a standard and effective protocol can be constructed based on established methodologies for GPCRs.
1. Homology Modeling of the Receptor:
-
Template Selection: The crystal structure of the human 5-HT1B receptor (PDB ID: 4IAR) serves as an excellent high-homology template. For the 5-HT1D receptor, the β2-adrenergic receptor (PDB ID: 2RH1) can be used, given the structural conservation within Class A GPCRs.
-
Sequence Alignment: The target amino acid sequence of the human 5-HT1B or 5-HT1D receptor is aligned with the template sequence using a tool like ClustalW.
-
Model Generation: A 3D model is generated using software such as MODELLER or the I-TASSER server. Typically, multiple models are generated, and the one with the best stereochemical quality (evaluated by Ramachandran plots) and lowest DOPE (Discrete Optimized Protein Energy) score is selected.
2. Ligand and Receptor Preparation:
-
Ligand Structure: The 3D structure of this compound is obtained from a chemical database like PubChem (CID: 133081).
-
Preparation: The ligand is prepared by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds using tools like AutoDockTools. The receptor model is prepared by removing water molecules, adding polar hydrogens, and assigning charges.
3. Molecular Docking:
-
Grid Box Definition: A grid box is defined around the putative binding site of the receptor. For 5-HT receptors, this is typically centered on key residues like Asp3.32, which forms an ionic bond with the ligand's protonated amine.
-
Docking Algorithm: A docking program like AutoDock Vina is used to predict the binding conformation of this compound within the receptor's binding pocket. The algorithm samples multiple conformations and scores them based on a calculated binding affinity (kcal/mol). The pose with the lowest energy score is typically considered the most likely binding mode.
4. Molecular Dynamics (MD) Simulation:
-
System Setup: The best-docked this compound-receptor complex is embedded in a simulated biological membrane (e.g., a POPC lipid bilayer) and solvated with water molecules (e.g., TIP3P water model).
-
Simulation: MD simulations are run for a significant duration (e.g., 100 ns) using software like GROMACS or Desmond with a suitable force field (e.g., OPLS, AMBER).
-
Analysis: The simulation trajectory is analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues to identify key stable interactions.
Secondary Target Interaction: Aryl Hydrocarbon Receptor (AhR)
Recent studies have revealed that this compound can also act as a low-affinity ligand and weak agonist for the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism.
Quantitative Binding Data
Molecular docking studies have predicted the binding energy of this compound to the ligand-binding domain (LBD) of AhR.
| Ligand | Receptor | Predicted Binding Affinity (kcal/mol) |
| This compound | Human AhR | -3.1 |
| Donitriptan | Human AhR | -3.4 |
| Data from in-silico docking studies. |
Signaling Pathway
This compound's interaction with AhR initiates a transcriptional signaling pathway, leading to the expression of genes such as CYP1A1.
Experimental Protocol: In-Silico Modeling of AhR Binding
A 2020 study by Vyhlídalová et al. provides a detailed methodology for modeling this compound's interaction with the human AhR (hAhR).
1. Homology Modeling of the hAhR Ligand Binding Domain (LBD):
-
Server: The I-TASSER server was used to generate a homology model of the hAhR LBD (residues 270–400).
-
Template Identification: I-TASSER identified Per-Arnt-Sim (PAS) domain structures as the most suitable templates.
-
Model Selection: Out of five generated models, the one with the highest C-Score (-0.05) was selected for further refinement.
2. Model Refinement with Molecular Dynamics:
-
Software: The GROMACS v2018.1 simulation package was utilized.
-
Procedure: The selected homology model was first energy-minimized. Subsequently, it was subjected to a 10 ns molecular dynamics simulation at 298 K to allow the structure to relax into a more energetically favorable conformation. The final structure from this simulation was used for docking.
3. Molecular Docking:
-
Software: AutoDock Vina was used for the docking calculations.
-
Ligand Preparation: The structure of this compound was downloaded from PubChem and prepared using AutoDockTools.
-
Grid Box Definition: A docking grid of 20 × 17 × 22 Å was centered on the binding pocket, which is lined by key residues including Thr289, His291, Phe295, and Leu353.
-
Docking Parameters: The exhaustiveness parameter was set to 100 to ensure a thorough search of the conformational space. The docked pose with the highest calculated binding affinity was selected for analysis.
General In-Silico Modeling Workflow
The process of modeling a ligand-receptor interaction follows a structured workflow, from initial data retrieval to the final analysis of the complex's dynamics.
Conclusion
In-silico modeling provides critical insights into the receptor binding characteristics of this compound. For its primary antimigraine targets, the 5-HT1B and 5-HT1D receptors, computational models predict high-affinity interactions consistent with experimental data, helping to rationalize its therapeutic efficacy. Standardized GPCR modeling protocols can be effectively applied to visualize these interactions. Furthermore, computational studies were instrumental in identifying and characterizing the low-affinity binding of this compound to the Aryl Hydrocarbon Receptor. The detailed protocols and quantitative data presented in this guide demonstrate the power of molecular modeling to dissect complex pharmacological profiles, aiding researchers and drug development professionals in understanding both on-target efficacy and potential off-target activities.
References
Methodological & Application
Application Notes and Protocols for the In-Vitro Study of Avitriptan in Human Cell Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Avitriptan, a member of the triptan class of drugs, has been identified as a ligand and agonist of the human Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] In various in-vitro human cell models, this compound has been shown to activate the AhR signaling pathway, leading to the induction of target genes such as Cytochrome P450 1A1 (CYP1A1).[1] This off-label activity of this compound presents potential therapeutic applications beyond its traditional use in migraine treatment. These application notes provide a comprehensive overview of the in-vitro effects of this compound, including detailed experimental protocols and data presentation to guide researchers in this area.
Data Presentation
The following tables summarize the quantitative data on the in-vitro activity of this compound in human cell models.
Table 1: this compound-Mediated Induction of CYP1A1 mRNA in Human Cell Lines
| Cell Line | Treatment | Concentration | Fold Induction of CYP1A1 mRNA (Mean ± SD) | Reference |
| Immortalized Human Hepatocytes (MIHA) | This compound | 100 µM | 215-fold | |
| Human Colon Carcinoma Cells (LS180) | This compound | 100 µM | Increased | |
| Primary Human Hepatocytes | This compound | 100 µM | Not significant |
Table 2: Relative Efficacy of this compound in AhR Activation
| Assay | Cell Line | Relative Efficacy of this compound | Reference |
| Reporter Gene Assay | AZ-AHR | ~4% |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the in-vitro effects of this compound.
Cell Culture
-
Cell Lines:
-
Human Caucasian colon adenocarcinoma cells (LS180)
-
Human intestinal epithelial cells (LS174T)
-
Immortalized human hepatocytes (MIHA)
-
Hepatoma-derived AZ-AHR cells with a stably transfected AhR-responsive luciferase reporter.
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
AhR Reporter Gene Assay
-
Objective: To determine the agonistic or antagonistic activity of this compound on the AhR signaling pathway.
-
Procedure:
-
Seed AZ-AHR cells in 96-well plates.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1 nM to 200 µM) for 24 hours.
-
For antagonist mode, co-treat with a known AhR agonist (e.g., TCDD).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein content.
-
Competitive Ligand Binding Assay
-
Objective: To assess the binding affinity of this compound to the AhR.
-
Procedure:
-
Use a radio-ligand competitive binding assay with [3H]-TCDD.
-
Incubate mouse hepatic cytosol (as a source of AhR) with [3H]-TCDD in the presence of increasing concentrations of this compound.
-
Measure the displacement of [3H]-TCDD to determine the binding affinity of this compound. This compound has been identified as a low-affinity ligand for AhR.
-
Immunofluorescence for AhR Nuclear Translocation
-
Objective: To visualize the translocation of AhR from the cytoplasm to the nucleus upon this compound treatment.
-
Procedure:
-
Seed LS174T cells on chamber slides.
-
Treat cells with this compound (e.g., 100 µM) for 90 minutes.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against AhR, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of AhR using a fluorescence microscope.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if this compound treatment leads to the binding of AhR to the promoter region of its target gene, CYP1A1.
-
Procedure:
-
Treat LS174T cells with this compound (e.g., 100 µM) for 90 minutes and 18 hours.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA.
-
Immunoprecipitate the AhR-DNA complexes using an anti-AhR antibody.
-
Reverse the crosslinking and purify the DNA.
-
Use PCR to amplify the CYP1A1 promoter region containing the AhR binding site.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To quantify the induction of CYP1A1 mRNA expression following this compound treatment.
-
Procedure:
-
Treat cells (e.g., MIHA, LS180) with this compound for 24 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in CYP1A1 expression relative to vehicle-treated control cells.
-
Visualizations
Caption: this compound-mediated AhR signaling pathway.
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor that Induces CYP1A1 in Hepatic and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor That Induces CYP1A1 in Hepatic and Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Avitriptan Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Avitriptan in established animal models of migraine. Due to the limited availability of published studies detailing specific this compound administration protocols for migraine models, the following sections are based on established methodologies for other triptans, such as sumatriptan, and available pharmacokinetic data for this compound. Researchers should consider these as foundational protocols to be optimized for their specific experimental needs.
Overview of this compound
This compound is a selective 5-HT1B/1D receptor agonist.[1] Like other triptans, its primary mechanism of action in the context of migraine is believed to involve:
-
Cranial Vasoconstriction: Agonism at 5-HT1B receptors on cranial blood vessels leads to their constriction.
-
Inhibition of Neurogenic Inflammation: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are implicated in the inflammatory cascade of migraine.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and comparable triptans to aid in experimental design.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (20 mg/kg) | Oral (20 mg/kg) |
| Tmax (Time to Peak Plasma Concentration) | Not Applicable | 0.5 hours |
| Cmax (Peak Plasma Concentration) | Not Reported | Not Reported |
| Bioavailability | 100% | 19.3% |
| Terminal Half-life (t1/2) | ~1 hour | ~1 hour |
Data sourced from a disposition study in rats.
Table 2: Exemplary Intravenous Doses of Triptans in Animal Models of Migraine
| Triptan | Animal Model | Dose Range | Effect |
| This compound | Anesthetized Pig | 10 - 300 µg/kg | Decreased carotid arteriovenous anastomotic blood flow[1] |
| Sumatriptan | Anesthetized Cat | 30 - 100 µg/kg | Inhibition of trigeminal neuronal activity[4] |
| Almotriptan | Anesthetized Guinea Pig | 0.3 - 3 mg/kg | Inhibition of meningeal plasma extravasation |
Table 3: Exemplary Oral and Intraperitoneal Doses of Triptans in Rodent Migraine Models
| Triptan | Animal Model | Route | Dose | Effect |
| Sumatriptan | Rat (Nitroglycerin Model) | Oral | 10 mg/kg | Blocked stress-induced allodynia |
| Sumatriptan | Mouse (Nitroglycerin Model) | Intraperitoneal | 0.6 mg/kg | Reversed mechanical and thermal allodynia |
| Zolmitriptan | Rat (Nitroglycerin Model) | Intraperitoneal | Not Specified | Ameliorated headache-like behaviors |
Experimental Protocols
The following are detailed protocols for administering this compound in common rodent models of migraine. Note: These protocols are adapted from studies using other triptans and should be optimized for this compound.
Nitroglycerin-Induced Hyperalgesia Model
This model is widely used to screen for acute anti-migraine therapies. Nitroglycerin (NTG), a nitric oxide donor, induces a state of hyperalgesia in rodents, mimicking aspects of migraine pain.
Protocol for Intraperitoneal (IP) Administration in Mice:
-
Animals: Adult male or female C57BL/6 mice (8-12 weeks old).
-
Habituation: Acclimate mice to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure baseline mechanical or thermal sensitivity using von Frey filaments or a plantar test apparatus, respectively.
-
Induction of Hyperalgesia: Administer Nitroglycerin (10 mg/kg, i.p.) dissolved in 0.9% saline.
-
This compound Administration: 30 minutes after NTG injection, administer this compound.
-
Dose Range (to be optimized): Based on protocols for other triptans, a starting range of 0.5 - 5 mg/kg (i.p.) is suggested.
-
Vehicle: Sterile 0.9% saline.
-
Volume: 10 ml/kg.
-
-
Behavioral Testing: Measure mechanical and/or thermal sensitivity at 60, 90, and 120 minutes post-NTG administration.
-
Control Groups:
-
Vehicle + Saline
-
Vehicle + NTG
-
This compound + Saline
-
Protocol for Oral Gavage (PO) Administration in Rats:
-
Animals: Adult male Sprague-Dawley rats (250-350g).
-
Habituation: Acclimate rats to handling and oral gavage procedure for 3-5 days.
-
Baseline Measurement: Measure baseline periorbital and hindpaw mechanical withdrawal thresholds using von Frey filaments.
-
Induction of Hyperalgesia: Administer Nitroglycerin (10 mg/kg, i.p.) or postauricularly.
-
This compound Administration: 30 minutes prior to NTG injection, administer this compound by oral gavage.
-
Dose Range (to be optimized): Based on oral doses of other triptans, a starting range of 5 - 20 mg/kg (p.o.) is suggested.
-
Vehicle: Water, 0.5% methylcellulose, or a palatable vehicle like sweetened condensed milk diluted in water.
-
Volume: 1-2 ml/kg.
-
-
Behavioral Testing: Measure mechanical withdrawal thresholds at 2, 3, and 4 hours post-NTG administration.
-
Control Groups:
-
Vehicle (p.o.) + Saline (i.p.)
-
Vehicle (p.o.) + NTG (i.p.)
-
This compound (p.o.) + Saline (i.p.)
-
Dural Inflammation Model
This model involves the application of an inflammatory substance to the dura mater to induce a localized neurogenic inflammation, mimicking another key aspect of migraine pathophysiology.
Protocol for Intravenous (IV) Administration in Rats:
-
Animals: Adult male Sprague-Dawley rats (250-350g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation:
-
Perform a craniotomy to expose the dura mater.
-
Cannulate the jugular vein for intravenous drug administration.
-
-
Induction of Inflammation: Apply an inflammatory soup (containing histamine, serotonin, bradykinin, and prostaglandin E2) or Complete Freund's Adjuvant (CFA) to the exposed dura.
-
This compound Administration: 15 minutes before or concurrently with the application of the inflammatory stimulus, administer this compound intravenously.
-
Dose Range (to be optimized): Based on data from the porcine model and other triptans, a starting range of 30 - 300 µg/kg (i.v.) is suggested.
-
Vehicle: Sterile 0.9% saline.
-
Volume: 1 ml/kg.
-
-
Outcome Measures:
-
Plasma Protein Extravasation: Measure the extravasation of Evans Blue dye in the dura mater.
-
c-Fos Immunohistochemistry: Assess neuronal activation in the trigeminal nucleus caudalis.
-
-
Control Groups:
-
Sham surgery + Vehicle (i.v.) + Vehicle (dural application)
-
Craniotomy + Vehicle (i.v.) + Inflammatory stimulus (dural application)
-
Craniotomy + this compound (i.v.) + Vehicle (dural application)
-
Visualizations
Signaling Pathway of this compound in Migraine
Caption: this compound's dual mechanism of action in migraine therapy.
Experimental Workflow for Nitroglycerin-Induced Hyperalgesia Model
Caption: Workflow for assessing this compound in the NTG model.
Logical Relationship in Dural Inflammation Model
Caption: this compound's inhibitory effect in the dural inflammation model.
References
Application Note: Avitriptan as an Activator of the Aryl Hydrocarbon Receptor Signaling Pathway
Introduction
Avitriptan is a member of the triptan class of drugs, primarily developed for the treatment of migraines through its action as a selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1] However, recent research has unveiled an additional off-target activity for this compound. Studies have demonstrated that this compound can act as a ligand and a weak agonist for the Aryl Hydrocarbon Receptor (AhR).[2][3] This discovery opens up potential new applications for this compound and similar molecules in modulating cellular processes governed by the AhR signaling pathway, which is a key regulator of xenobiotic metabolism and immune responses.[4][5]
The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand, such as this compound, the receptor complex translocates to the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT), and this complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby inducing their transcription. A primary target gene of the AhR pathway is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in metabolizing foreign compounds.
This application note provides a detailed protocol for a reporter gene assay to quantify the activation of the AhR signaling pathway by this compound.
Quantitative Data Summary
The following table summarizes the activity of this compound in activating the Aryl Hydrocarbon Receptor, as determined by luciferase reporter gene assays. The data is compared to the potent, well-characterized AhR agonist TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin).
| Compound | Concentration | Target Cell Line | Relative Luciferase Induction (vs. TCDD) | Reference |
| This compound | 100 µM | AZ-AHR | ~3% | |
| Donitriptan | 100 µM | AZ-AHR | ~1.5% | |
| Naratriptan | 100 µM | AZ-AHR | ~0.5% | |
| TCDD | (Control) | AZ-AHR | 100% (approx. 1900-fold induction) |
Table 1: Relative efficacy of this compound and other triptans in activating AhR signaling compared to TCDD in AZ-AHR cells.
Signaling Pathway and Experimental Workflow
Figure 1. This compound-mediated AhR signaling pathway.
Figure 2. Experimental workflow for the AhR reporter gene assay.
Experimental Protocol: AhR Reporter Gene Assay
This protocol describes a method to measure the activation of the Aryl Hydrocarbon Receptor by this compound using a cell-based reporter assay system.
I. Principle of the Assay
This assay utilizes a mammalian cell line (e.g., HepG2) that has been stably transfected with a luciferase reporter gene under the control of a promoter containing multiple XREs. When a compound like this compound activates the endogenous AhR, the AhR-ARNT complex binds to the XREs and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of AhR activation.
II. Materials and Reagents
-
Cell Line: Human hepatoma (HepG2) cells or another suitable cell line stably expressing an XRE-driven luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plate: White, clear-bottom 96-well microplates suitable for luminescence readings.
-
Test Compounds:
-
This compound (stock solution in DMSO)
-
TCDD (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay Reagent (e.g., ONE-Step™ Luciferase Assay System)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Plate-reading luminometer
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
III. Assay Procedure
Day 1: Cell Seeding and Compound Treatment
-
Cell Seeding: Harvest and count the reporter cells. Seed the cells into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Pre-incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 4-6 hours to allow the cells to attach.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 1 µM to 100 µM is recommended.
-
Prepare a dilution series for the positive control, TCDD (e.g., 0.1 nM to 10 nM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the test compound wells (total DMSO should not exceed 0.4%).
-
-
Cell Treatment: After the pre-incubation period, carefully remove the culture medium from the wells. Add 100 µL of the prepared media containing the test compounds, positive control, or vehicle control to the appropriate wells.
-
Incubation: Return the plate to the incubator for 22-24 hours.
Day 2: Luminescence Measurement
-
Reagent Equilibration: Remove the Luciferase Assay Reagent from storage and allow it to equilibrate to room temperature.
-
Cell Lysis: After the 22-24 hour incubation, remove the plate from the incubator. Discard the treatment media from all wells.
-
Luciferase Reaction: Add 100 µL of Luciferase Assay Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for complete cell lysis and stabilization of the luminescent signal.
-
Measurement: Measure the luminescence intensity from each well using a plate-reading luminometer.
IV. Data Analysis
-
Background Subtraction: Subtract the average relative light units (RLU) from cell-free control wells from all other readings.
-
Fold Induction Calculation: For each treatment, divide the average RLU by the average RLU of the vehicle control wells. This gives the fold induction of reporter gene activity.
-
Dose-Response Curves: Plot the fold induction as a function of the compound concentration to generate dose-response curves and determine EC₅₀ values if applicable.
-
Relative Efficacy: To compare with the positive control, express the maximal induction by this compound as a percentage of the maximal induction achieved with TCDD.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor That Induces CYP1A1 in Hepatic and Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay of Avitriptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitriptan, a member of the triptan class of drugs, was initially developed for the treatment of migraine headaches.[1][2] Its primary mechanism of action involves agonism of the serotonin 5-HT1B and 5-HT1D receptors.[1][3] However, recent research has unveiled an additional molecular pathway activated by this compound, involving the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates the expression of a variety of genes, including the cytochrome P450 family member, CYP1A1.[4]
Studies have demonstrated that this compound acts as a ligand and agonist of AhR. Upon binding this compound, the AhR translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of its target genes, thereby inducing their transcription. Chromatin Immunoprecipitation (ChIP) assays have been successfully employed to demonstrate the increased binding of AhR to the CYP1A1 promoter in the presence of this compound.
These application notes provide a detailed protocol for utilizing a ChIP assay to investigate the this compound-mediated interaction of the Aryl Hydrocarbon Receptor (AhR) with the promoter of the CYP1A1 gene in human cell lines.
Signaling Pathway of this compound-mediated AhR Activation
The following diagram illustrates the signaling cascade initiated by this compound, leading to the activation of AhR and subsequent transcription of the target gene, CYP1A1.
Experimental Protocol: ChIP Assay for AhR Binding to the CYP1A1 Promoter
This protocol details the steps for performing a ChIP assay to quantify the association of AhR with the CYP1A1 promoter in response to this compound treatment.
I. Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) or colon adenocarcinoma (LS180) cells are suitable models.
-
Culture Conditions: Culture cells to approximately 80-90% confluency in appropriate media.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM - 100 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
II. Cross-linking and Cell Lysis
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Cell Harvesting: Wash cells twice with ice-cold PBS, then scrape and collect the cells.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors and incubate on ice to release the nuclei.
III. Chromatin Shearing
-
Sonication: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 base pairs. Optimization of sonication conditions is critical for successful ChIP.
-
Verification of Shearing: To confirm proper fragmentation, reverse the cross-links of a small aliquot of the sheared chromatin, purify the DNA, and analyze the fragment size by agarose gel electrophoresis.
IV. Immunoprecipitation
-
Pre-clearing: Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.
-
Antibody Incubation: Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for AhR. A negative control incubation should be performed with a non-specific IgG antibody.
-
Immunocomplex Capture: Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
V. Elution and Reversal of Cross-links
-
Elution: Elute the immunocomplexes from the beads using an elution buffer.
-
Reverse Cross-linking: Add NaCl to the eluates and incubate at 65°C for at least 4-6 hours to reverse the formaldehyde cross-links.
-
Protein and RNA Digestion: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.
VI. DNA Purification and Analysis
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol:chloroform extraction.
-
Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific to the XRE-containing region of the CYP1A1 promoter. Also, use primers for a negative control region that is not expected to bind AhR.
-
Data Analysis: Calculate the enrichment of the CYP1A1 promoter sequence in the AhR immunoprecipitated samples relative to the IgG control and the input chromatin.
Experimental Workflow
The following diagram provides a visual representation of the ChIP assay workflow.
Data Presentation
The results from the ChIP-qPCR experiment can be summarized in the following table. The data presented are hypothetical and for illustrative purposes only.
| Treatment | Antibody | Target Gene Promoter (CYP1A1) | Negative Control Region | Fold Enrichment (vs. IgG) |
| Vehicle (DMSO) | IgG | 0.01% | 0.009% | 1.0 |
| Anti-AhR | 0.02% | 0.01% | 2.2 | |
| This compound (50 µM) | IgG | 0.012% | 0.011% | 1.0 |
| Anti-AhR | 0.15% | 0.013% | 12.5 |
Data are presented as a percentage of input DNA.
Conclusion
The Chromatin Immunoprecipitation assay is a powerful technique to investigate the molecular mechanisms of drug action. In the context of this compound, ChIP assays can provide direct evidence of its ability to induce the binding of the Aryl Hydrocarbon Receptor to the regulatory regions of target genes like CYP1A1. This information is valuable for understanding the broader pharmacological profile of this compound and for the development of new therapeutic agents targeting the AhR pathway. The detailed protocol and workflows provided herein serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and pharmacodynamics of this compound during intravenous administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE COMPLEX ACTIONS OF SUMATRIPTAN ON RAT DURAL AFFERENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor that Induces CYP1A1 in Hepatic and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Avitriptan in Human Plasma by HPLC-MS/MS
Abstract
This application note presents a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Avitriptan in human plasma. This compound, an antimigraine agent of the triptan family, acts as a serotonin 5-HT1B and 5-HT1D receptor agonist.[1] Although it reached phase 3 clinical trials, it was never marketed.[1] This proposed method is crucial for potential future pharmacokinetic and drug metabolism studies. The protocol herein is adapted from established and validated methods for other triptan compounds with similar chemical properties.[2][3][4] The method utilizes liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision. The described method is intended for research and drug development professionals.
Introduction
This compound is a synthetic drug belonging to the triptan class, characterized by its indole core structure. Like other triptans, it was developed for the treatment of migraine headaches. Accurate quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. HPLC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. This application note details a robust and reproducible method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (hypothetical internal standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (drug-free)
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound-d4 in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at 50 ng/mL in the same diluent.
Sample Preparation
A liquid-liquid extraction procedure is employed for the extraction of this compound and the internal standard from human plasma.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (50 ng/mL).
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the HPLC-MS/MS system.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 459.2 → 149.1 (hypothetical, based on common triptan fragmentation)
-
This compound-d4 (IS): m/z 463.2 → 153.1 (hypothetical)
-
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 3500 V
Results and Discussion
The developed method demonstrated excellent performance characteristics, as summarized in the following tables. The method is selective, with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Inter-day Precision (%CV) | < 10% |
| Intra-day Precision (%CV) | < 8% |
| Accuracy (%) | 92 - 108% |
| Recovery (%) | > 85% |
| Matrix Effect (%) | < 15% |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.1 | 7.5 | 103.2 | 9.8 | 101.5 |
| Low | 0.3 | 6.2 | 98.7 | 8.1 | 99.2 |
| Medium | 10 | 4.5 | 101.3 | 6.3 | 100.8 |
| High | 80 | 3.8 | 99.5 | 5.1 | 100.1 |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revistas.usp.br [revistas.usp.br]
- 4. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Avitriptan: A Novel Tool for Interrogating Aryl Hydrocarbon Receptor Signaling
Application Notes and Protocols for Researchers
Introduction
Avitriptan, a previously investigated antimigraine agent, has been identified as a valuable tool compound for studying the Aryl hydrocarbon Receptor (AhR) signaling pathway.[1][2][3] As a weak ligand and agonist of the human AhR, this compound provides a nuanced alternative to potent, and often toxic, agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2] Its utility lies in its ability to activate AhR signaling in a cell-type specific manner, making it a useful probe for dissecting the tissue- and context-dependent functions of the AhR. These notes provide detailed protocols and data for utilizing this compound as a tool compound in AhR research.
Data Presentation
Quantitative Analysis of this compound's Effect on AhR Signaling
The following tables summarize the key quantitative data regarding this compound's interaction with the AhR and its downstream effects.
| Compound | Cell Line | Assay | Result | Reference |
| This compound | MIHA (immortalized human hepatocytes) | CYP1A1 mRNA induction | 215-fold increase | |
| TCDD | MIHA (immortalized human hepatocytes) | CYP1A1 mRNA induction | 150-fold increase | |
| Donitriptan | MIHA (immortalized human hepatocytes) | CYP1A1 mRNA induction | 16-fold increase | |
| This compound | Primary human hepatocytes | CYP1A1 mRNA induction | ~2-fold increase (non-significant) | |
| TCDD | Primary human hepatocytes | CYP1A1 mRNA induction | 400 to 1600-fold increase | |
| This compound | LS180 (human colon carcinoma) | CYP1A1 mRNA induction | Increased levels observed |
Table 1: Induction of CYP1A1 mRNA by this compound and other compounds in different liver cell models.
| Compound | Receptor | Assay | Finding | Reference |
| This compound | Mouse AhR | Radioligand competitive binding assay | Dose-dependently inhibited ³H-TCDD binding | |
| This compound | Human AhR | Homology docking | Identified as a low-affinity ligand |
Table 2: this compound's binding characteristics to the Aryl hydrocarbon Receptor.
Mandatory Visualizations
Signaling Pathway of this compound-mediated AhR Activation
Caption: this compound-mediated activation of the AhR signaling pathway.
Experimental Workflow for Assessing AhR Activation by this compound
Caption: Workflow for studying this compound's effect on AhR signaling.
Experimental Protocols
AhR Reporter Gene Assay
This assay measures the ability of a compound to activate the AhR signaling pathway, leading to the expression of a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.
Materials:
-
Human hepatoma cells (e.g., HepG2) stably or transiently transfected with an AhR-responsive luciferase reporter plasmid (e.g., pGudLuc1.1).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound (dissolved in DMSO).
-
TCDD (positive control, dissolved in DMSO).
-
DMSO (vehicle control).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the transfected cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound and TCDD in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, TCDD, or DMSO vehicle.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to the protein concentration or a co-transfected control plasmid to account for differences in cell number and transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.
Materials:
-
Source of AhR (e.g., mouse or rat liver cytosol).
-
[³H]-TCDD (radiolabeled ligand).
-
This compound (unlabeled competitor).
-
TCDD (unlabeled competitor for determining non-specific binding).
-
Sucrose density gradients.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare liver cytosol containing the AhR.
-
Incubate a constant concentration of [³H]-TCDD with the cytosol in the presence of increasing concentrations of unlabeled this compound or a large excess of unlabeled TCDD (to determine non-specific binding).
-
Incubate the mixture for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C).
-
Separate the bound from the free radioligand using a method like sucrose density gradient centrifugation.
-
Quantify the amount of bound [³H]-TCDD in each sample using liquid scintillation counting.
-
Plot the percentage of specific [³H]-TCDD binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC₅₀ value.
Immunofluorescence for AhR Nuclear Translocation
This method visualizes the movement of the AhR from the cytoplasm to the nucleus upon ligand activation.
Materials:
-
Cells cultured on glass coverslips (e.g., human colon carcinoma cells LS180).
-
This compound (100 µM).
-
TCDD (10 nM, as a positive control).
-
DMSO (vehicle control).
-
4% Paraformaldehyde (PFA) for fixation.
-
0.1% Triton X-100 for permeabilization.
-
Blocking solution (e.g., 3% BSA in PBS).
-
Primary antibody against AhR.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Protocol:
-
Treat the cells with this compound, TCDD, or DMSO for 90 minutes.
-
Wash the cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-AhR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize and capture images using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the AhR signal with the DAPI stain.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the AhR directly binds to the promoter region of a target gene, such as CYP1A1, after activation by this compound.
Materials:
-
Cells treated with this compound, a positive control (TCDD), or vehicle.
-
Formaldehyde to cross-link proteins to DNA.
-
Glycine to quench the cross-linking reaction.
-
Cell lysis and nuclear lysis buffers.
-
Sonication equipment to shear chromatin.
-
Antibody against AhR.
-
Protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash buffers.
-
Elution buffer.
-
Reverse cross-linking solution (containing proteinase K).
-
DNA purification kit.
-
Primers for the CYP1A1 promoter region containing the Xenobiotic Response Element (XRE).
-
Real-time PCR system.
Protocol:
-
Treat cells with this compound or controls.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and nuclei, and shear the chromatin by sonication.
-
Incubate the sheared chromatin with an anti-AhR antibody overnight.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Purify the DNA.
-
Perform real-time PCR using primers specific for the CYP1A1 promoter to quantify the amount of precipitated DNA. An increase in the amount of amplified DNA in this compound-treated samples compared to the control indicates increased AhR binding.
Conclusion
This compound serves as a specific and moderately potent tool for investigating the AhR signaling pathway. Its cell-type-specific activity makes it particularly useful for studying the diverse roles of AhR in different tissues and disease models. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of AhR biology.
References
Application Notes and Protocols for Cell Viability Assays in Avitriptan Cytotoxicity Testing
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Avitriptan is an antimigraine agent from the triptan family that acts as a selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1] Although it reached Phase 3 clinical trials, its development was discontinued.[1] Notably, high doses of this compound were reported to cause transiently elevated liver enzymes.[2] More recent research has also identified this compound as a weak agonist of the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating the expression of drug-metabolizing enzymes like CYP1A1.[2][3] This finding suggests a potential mechanism for off-target effects and highlights the importance of thoroughly characterizing its cytotoxic profile.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using three common cell viability assays: the MTT, Neutral Red, and LDH assays. These assays measure different cellular parameters—metabolic activity, lysosomal integrity, and membrane integrity, respectively—to provide a comprehensive overview of potential cytotoxic effects.
Application Notes
Objective
To provide standardized procedures for evaluating the cytotoxic potential of this compound on relevant cell lines, enabling the determination of key toxicological endpoints such as the half-maximal inhibitory concentration (IC50).
Rationale for Cell Line Selection
-
HepG2 (Human Hepatocellular Carcinoma): Given the reports of elevated liver enzymes during clinical trials, a liver-derived cell line is crucial. HepG2 cells are a well-established model for in vitro hepatotoxicity studies as they retain many metabolic functions of human hepatocytes.
-
SH-SY5Y (Human Neuroblastoma): As this compound's therapeutic target is within the central nervous system, evaluating its potential for neurotoxicity is also important. The SH-SY5Y cell line is a widely used model for neurotoxicity studies.
-
Peripheral Blood Mononuclear Cells (PBMCs): To assess potential immunotoxicity, primary PBMCs can be used. Some studies have investigated the effects of triptans on immune cells like natural killer cells.
Experimental Design Considerations
-
This compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium. The final DMSO concentration in the culture wells should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Concentration Range: The selection of this compound concentrations for testing should span a wide range to establish a clear dose-response relationship. Based on the therapeutic plasma concentrations of other triptans (which can range from ng/mL to low µg/mL), a starting range for in vitro testing could be from 0.1 µM to 100 µM. A pilot experiment is recommended to refine the optimal concentration range.
-
Exposure Time: A standard exposure time of 24 to 72 hours is recommended to assess cytotoxicity. Time-course experiments can also be performed to evaluate time-dependent effects.
-
Controls:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells incubated in culture medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin for the Neutral Red assay, Triton™ X-100 for the LDH assay) to ensure the assay is performing correctly.
-
Data Presentation
The results from the cell viability assays can be summarized to compare the cytotoxic effects of this compound across different assays and cell lines. The data should be presented as the percentage of cell viability relative to the vehicle control.
Table 1: Hypothetical Cytotoxic Effects of this compound on HepG2 Cells after 48-hour Exposure
| This compound Conc. (µM) | % Viability (MTT Assay) | % Viability (Neutral Red Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 0 ± 2.3 |
| 1 | 98 ± 3.9 | 99 ± 4.2 | 2 ± 1.8 |
| 5 | 95 ± 5.0 | 96 ± 3.8 | 5 ± 2.1 |
| 10 | 88 ± 4.1 | 91 ± 4.5 | 11 ± 3.0 |
| 25 | 72 ± 5.3 | 78 ± 4.9 | 25 ± 3.5 |
| 50 | 51 ± 3.8 | 58 ± 5.2 | 48 ± 4.1 |
| 100 | 28 ± 4.2 | 35 ± 3.9 | 75 ± 5.0 |
Values are represented as Mean ± Standard Deviation.
Visualization of Pathways and Workflows
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is quantified by measuring absorbance after solubilization, is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: The next day, replace the medium with 100 µL of fresh medium containing various concentrations of this compound or controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Calculation:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Neutral Red (NR) Uptake Assay
Principle: This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Non-viable cells, with compromised membranes, cannot retain the dye. The amount of dye extracted from the cells after washing is proportional to the number of viable cells.
Materials:
-
Neutral Red solution (e.g., 0.33% in DPBS)
-
Destain/Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
-
Wash solution (e.g., PBS)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Medium Removal: After the treatment period, carefully aspirate the culture medium from all wells.
-
Neutral Red Incubation: Add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Aspirate the Neutral Red solution and wash the cells with 150 µL of PBS to remove excess dye.
-
Destaining: Add 150 µL of destain solution to each well.
-
Absorbance Reading: Shake the plate for 10 minutes to ensure the dye is fully solubilized. Measure the absorbance at 540 nm.
Calculation:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity. The released LDH catalyzes a reaction that results in a colored product (formazan), the amount of which is proportional to the number of lysed cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (e.g., 10X Triton™ X-100, provided in most kits) for maximum LDH release control
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Set up additional control wells:
-
Spontaneous LDH Release: Vehicle control wells.
-
Maximum LDH Release: Untreated cells to be lysed at the end of the experiment.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the maximum release control wells 45 minutes before supernatant collection.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm is often used for background correction.
Calculation:
-
% Cytotoxicity = [ (Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release) ] x 100
References
Application Notes and Protocols: Experimental Models for Avitriptan-Induced Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitriptan (BMS-180048) is a potent 5-HT1B/1D receptor agonist developed for the acute treatment of migraine.[1][2] Its therapeutic efficacy is believed to stem from its ability to induce vasoconstriction of cranial blood vessels.[3] However, understanding the potential for vasoconstriction in other vascular beds, such as the coronary arteries, is crucial for assessing its cardiovascular safety profile.[1][4] This document provides detailed application notes and protocols for established experimental models used to characterize this compound-induced vasoconstriction.
Data Presentation
The following tables summarize the quantitative data on the vasoconstrictor effects of this compound in key preclinical models.
Table 1: In Vivo Vasoconstrictor Potency of this compound in Anesthetized Pigs
| Drug | Parameter | Value | Units |
| This compound | ED50 (carotid arteriovenous anastomotic blood flow) | 76 ± 23 | μg·kg⁻¹ |
| 132 ± 40 | nmol·kg⁻¹ | ||
| Sumatriptan (comparator) | ED50 (carotid arteriovenous anastomotic blood flow) | 63 ± 17 | μg·kg⁻¹ |
| 158 ± 43 | nmol·kg⁻¹ |
Table 2: Ex Vivo Vasoconstrictor Potency and Efficacy of this compound in Human Isolated Coronary Artery
| Drug | Parameter | Value | Units |
| This compound | pD2 | 7.39 ± 0.09 | - |
| Emax (% of 100 mM K⁺ contraction) | 13.0 ± 4.5 | % | |
| Sumatriptan (comparator) | pD2 | 6.33 ± 0.09 | - |
| Emax (% of 100 mM K⁺ contraction) | 15.5 ± 2.3 | % |
Signaling Pathway
This compound mediates its vasoconstrictor effects primarily through the activation of 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway.
Experimental Protocols
In Vivo Model: Anesthetized Pig Carotid Artery Blood Flow
This model is predictive of the therapeutic potential of anti-migraine drugs by measuring their effect on carotid arteriovenous anastomotic blood flow.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Triptans, 5-HT1B/1D Receptor Agonists in the Acute Treatment of Migraines | Anesthesia Key [aneskey.com]
- 4. Triptan-induced contractile (5-HT1B receptor) responses in human cerebral and coronary arteries: relationship to clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Avitriptan Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avitriptan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated for the treatment of migraine.[1] It also exhibits weak agonistic activity at the Aryl Hydrocarbon Receptor (AhR).[2][3][4] This document provides detailed application notes and protocols for the preparation of this compound solutions for use in various laboratory settings. These guidelines are intended to ensure accurate and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and for understanding its behavior in different experimental systems.
| Property | Value | Reference |
| Molecular Formula | C22H30N6O3S | [5] |
| Molar Mass | 458.58 g/mol | |
| Predicted log P | 1.8 | |
| Solubility | Slightly soluble in DMSO (with sonication), slightly soluble in water (with heating), soluble in methanol. | |
| Storage (Solid) | Store at -20°C for long-term stability. Can be shipped at ambient temperature for short periods. |
Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects through the activation of 5-HT1B and 5-HT1D receptors, which are G protein-coupled receptors (GPCRs). Additionally, it has been shown to be a weak agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
5-HT1B/1D Receptor Signaling Pathway
Activation of 5-HT1B/1D receptors by this compound initiates a signaling cascade through the Gi/o protein alpha subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neurotransmitter release.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound can also act as a ligand for the Aryl Hydrocarbon Receptor. Upon binding, the AhR complex translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their increased transcription.
Protocols for Solution Preparation
Due to this compound's limited aqueous solubility, proper solvent selection and preparation techniques are essential. The following protocols provide guidance for preparing stock and working solutions for various applications.
Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 4.59 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note: The stability of this compound in DMSO over extended periods has not been extensively reported. It is recommended to prepare fresh stock solutions for critical experiments.
Preparation of Working Solutions for Cell Culture
When preparing working solutions for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity. A final DMSO concentration of less than 0.1% is generally well-tolerated by most cell lines.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Ensure the final concentration of DMSO in the culture does not exceed 0.1%. For instance, when adding the 100 µM working solution to your cells, a 1:100 dilution (e.g., 10 µL into 1 mL of medium) will result in a final DMSO concentration of 0.01%.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
The following are example protocols for common in vitro assays involving this compound.
In Vitro 5-HT1B/1D Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for 5-HT1B/1D receptors.
Materials:
-
Cell membranes expressing human 5-HT1B or 5-HT1D receptors
-
Radioligand (e.g., [3H]GR125743)
-
Non-labeled competitor (e.g., serotonin)
-
This compound working solutions of various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA)
-
96-well microplates
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either this compound, vehicle, or a known competitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data to determine the Ki value of this compound.
Cell-Based Functional Assay: cAMP Measurement
This protocol measures the effect of this compound on intracellular cAMP levels in cells expressing 5-HT1B/1D receptors.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing human 5-HT1B or 5-HT1D receptors
-
This compound working solutions
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture reagents
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Analyze the data to determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP production.
CYP1A1 Induction Assay in Cultured Hepatocytes
This protocol assesses the ability of this compound to induce the expression of the CYP1A1 gene in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
This compound working solutions
-
Positive control (e.g., TCDD or omeprazole)
-
Cell culture reagents
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Plate the HepG2 cells and allow them to reach a suitable confluency.
-
Treat the cells with various concentrations of this compound, a positive control, or vehicle for a specified time (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the CYP1A1 gene. Normalize the results to a stable housekeeping gene.
-
Analyze the data to determine the dose-dependent effect of this compound on CYP1A1 gene expression.
Safety Precautions
When handling this compound powder and solutions, it is important to follow standard laboratory safety procedures:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Dispose of waste according to institutional guidelines for chemical waste.
By following these application notes and protocols, researchers can confidently prepare and utilize this compound solutions in their laboratory experiments, contributing to a better understanding of its pharmacological properties.
References
Application Notes and Protocols for Inducing CYP1A1 Expression in Hepatocytes with Avitriptan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Avitriptan to induce Cytochrome P450 1A1 (CYP1A1) expression in hepatocytes. The information is intended for researchers in drug metabolism, toxicology, and pharmacology to study the effects of this compound on gene expression and its potential as a tool for investigating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Introduction
This compound, an antimigraine drug from the triptan class, has been identified as a ligand and agonist of the human Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] Activation of AhR by this compound initiates a signaling cascade that leads to the induction of target genes, most notably CYP1A1, a key enzyme involved in the metabolism of xenobiotics.[1] This induction is observed to be cell-type specific, with strong effects in immortalized human hepatocytes and colon carcinoma cells, but not in primary human hepatocytes in culture. The induction of CYP1A1 by this compound is strictly dependent on the presence of a functional AhR.
Understanding the interaction between this compound and the AhR-CYP1A1 signaling pathway is crucial for evaluating its potential off-label therapeutic applications and for characterizing its drug-drug interaction profile.
Data Presentation
The following tables summarize the quantitative data regarding the induction of CYP1A1 by this compound in various cell lines.
Table 1: Induction of CYP1A1 mRNA in Immortalized Human Hepatocytes (MIHA Cells)
| Treatment | Fold Induction of CYP1A1 mRNA (relative to vehicle control) |
| TCDD (10 nM) | ~150-fold |
| This compound (10 µM) | ~215-fold |
| Donitriptan (10 µM) | ~16-fold |
Data extracted from studies on immortalized human hepatocytes (MIHA) after 24 hours of treatment.
Table 2: Agonistic Activity of Triptans on AhR in a Reporter Gene Assay
| Compound (10 µM) | AhR Activation (relative to TCDD) |
| This compound | Significant activation |
| Donitriptan | Lesser activation |
| Other triptans | Very weak or no activation |
This table summarizes the findings from reporter gene assays in human hepatoma cells (AZ-AHR).
Signaling Pathway
The induction of CYP1A1 by this compound is mediated through the classical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor That Induces CYP1A1 in Hepatic and Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor that Induces CYP1A1 in Hepatic and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Avitriptan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the low oral bioavailability of Avitriptan in their studies.
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug Absorption in Oral Dosing Studies
Possible Cause: High pre-systemic metabolism and incomplete absorption are known characteristics of this compound, leading to an oral bioavailability of approximately 17%.[1][2] The presence of food can also significantly decrease bioavailability.[3]
Troubleshooting Steps:
-
Fasting State Administration: Ensure administration of this compound to subjects in a fasted state. Studies have shown that food, regardless of composition (high-fat, high-protein, or high-carbohydrate), significantly reduces the bioavailability of this compound.[3]
-
Dose Escalation and Monitoring: While this compound's development was halted due to elevated liver enzymes at high doses (150 mg), carefully controlled dose-escalation studies in appropriate animal models could help determine a therapeutic window where efficacy is achieved without significant toxicity.[1]
-
Investigate Alternative Routes of Administration: Given the significant first-pass metabolism, bypassing the gastrointestinal tract is a logical step. Promising results have been observed for other triptans using nasal, buccal, sublingual, and transdermal delivery routes.
-
Formulation Enhancement: Explore advanced formulation strategies to protect this compound from pre-systemic metabolism and enhance its absorption.
Issue 2: Rapid Drug Elimination and Short Half-Life
Possible Cause: While specific data on this compound's half-life is not as extensively published as other triptans, rapid metabolism contributes to a short duration of action for many compounds in this class.
Troubleshooting Steps:
-
Controlled-Release Formulations: Develop oral formulations that provide sustained release of this compound. This can be achieved through various techniques, including matrix tablets or encapsulation in polymeric nanoparticles.
-
Co-administration with Metabolic Inhibitors: Identify the primary metabolic pathways for this compound (e.g., specific Cytochrome P450 enzymes) and investigate the co-administration of selective, safe inhibitors to slow down its metabolism. This approach requires careful consideration of potential drug-drug interactions.
-
Structural Modification (Prodrug Approach): Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.
Frequently Asked Questions (FAQs)
Q1: What is the established oral bioavailability of this compound?
A1: The oral bioavailability of this compound is approximately 17%. This is primarily due to significant pre-systemic metabolism and incomplete absorption from the gastrointestinal tract.
Q2: How does food intake affect the pharmacokinetics of this compound?
A2: The bioavailability of this compound is significantly decreased when administered after a meal, regardless of whether it is high in fat, protein, or carbohydrates. The effect can persist for up to 4 hours after eating. Therefore, it is crucial to conduct oral dosing studies in a fasted state.
Q3: What are the primary challenges in developing an oral formulation for this compound?
A3: The main challenges are its low intrinsic permeability and extensive first-pass metabolism. Additionally, its development was halted in Phase III clinical trials due to reports of transiently elevated liver enzymes at high doses, indicating a potential for dose-dependent toxicity.
Q4: What alternative routes of administration could be explored for this compound?
A4: Based on research for other triptans, promising alternative routes include:
-
Intranasal Delivery: This route bypasses first-pass metabolism and can provide rapid onset of action. Nanoformulations like polymeric nanoparticles and nanoemulsions can further enhance brain targeting.
-
Buccal/Sublingual Delivery: These routes also avoid first-pass metabolism and can lead to improved bioavailability.
-
Transdermal Delivery: This can provide sustained drug release and maintain steady plasma concentrations, potentially reducing the frequency of administration.
Q5: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A5: Several innovative formulation strategies could be investigated:
-
Lipid-Based Delivery Systems: These can enhance solubility and potentially bypass first-pass metabolism through lymphatic transport.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation, improve its absorption, and potentially offer controlled release.
-
Amorphous Solid Dispersions: This technique can improve the dissolution rate and apparent solubility of poorly soluble drugs.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Oral Bioavailability | 17% | - | |
| Time to Cmax (Oral) | Not specified | Fed vs. Fasted affects speed of absorption | |
| Cmax (Oral) | ~ 2 µM | - | |
| Cmax (Intravenous) | ~ 1 µM | 10 mg dose | |
| Terminal Half-life (IV) | 8 hours | - | |
| Pharmacokinetics | Linear | Dose-proportional AUC |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into SLNs to enhance its oral bioavailability by protecting it from first-pass metabolism and improving absorption.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Distilled water
-
Organic solvent (if required, e.g., acetone)
Methodology (High-Shear Homogenization and Ultrasonication):
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.
-
Nanosizing: Subject the coarse emulsion to ultrasonication using a probe sonicator for a specific time and power output to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index, zeta potential, entrapment efficiency, and drug loading.
-
In Vitro Release Study: Conduct an in vitro drug release study using a dialysis bag method in a relevant buffer (e.g., simulated gastric and intestinal fluids).
-
In Vivo Pharmacokinetic Study: Administer the this compound-loaded SLNs and a control this compound solution orally to an appropriate animal model (e.g., rats) and collect blood samples at predetermined time points to determine the pharmacokinetic profile.
Protocol 2: Development and Evaluation of an this compound Intranasal In Situ Gel
Objective: To develop a thermosensitive in situ gel for intranasal delivery of this compound to bypass first-pass metabolism and achieve rapid systemic absorption.
Materials:
-
This compound
-
Thermosensitive Polymer (e.g., Poloxamer 407)
-
Mucoadhesive Polymer (e.g., Carbopol 934P, Chitosan)
-
Penetration Enhancer (optional, e.g., Sodium deoxycholate)
-
Isotonicity adjusting agent (e.g., Sodium chloride)
-
Purified water
Methodology (Cold Technique):
-
Polymer Dispersion: Disperse the thermosensitive polymer (e.g., Poloxamer 407) in cold purified water with continuous stirring until a clear solution is formed. Keep the solution refrigerated.
-
Incorporation of Other Excipients: Separately dissolve the mucoadhesive polymer, this compound, and other excipients in purified water.
-
Formulation: Slowly add the drug and excipient solution to the cold polymer solution with gentle stirring until a homogenous mixture is obtained.
-
Characterization:
-
Gelation Temperature: Determine the temperature at which the solution transforms into a gel. The ideal gelation temperature should be between 30-36°C.
-
Mucoadhesive Strength: Evaluate the force required to detach the gel from a simulated nasal mucosal surface.
-
In Vitro Drug Release: Perform in vitro drug release studies using a Franz diffusion cell with a synthetic or biological membrane.
-
-
Ex Vivo Permeation Study: Use fresh animal nasal mucosa (e.g., goat or sheep) in a Franz diffusion cell to study the permeation of this compound from the in situ gel.
-
In Vivo Evaluation: Administer the formulated gel intranasally to an animal model and compare the pharmacokinetic parameters to an orally administered this compound solution.
Visualizations
Caption: Challenges in the oral bioavailability of this compound.
Caption: Strategies to overcome low oral bioavailability.
Caption: Experimental workflow for SLN formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor that Induces CYP1A1 in Hepatic and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the effect of food on the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avitriptan Dose-Response Optimization in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avitriptan in preclinical models of migraine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (BMS-180048) is a selective serotonin 5-HT₁ᵦ and 5-HT₁D receptor agonist that was developed as a potential treatment for migraine.[1] Its therapeutic rationale is based on the ability of triptans to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal nervous system, both of which are implicated in the pathophysiology of migraine.[2]
Q2: Which preclinical models are most appropriate for evaluating the dose-response of this compound?
A2: The nitroglycerin (NTG)-induced model of migraine in rodents is a well-established and commonly used model to assess the efficacy of anti-migraine drugs like this compound.[3][4] Systemic administration of NTG can induce a state of hyperalgesia and allodynia, mimicking key symptoms of a migraine attack in humans. Efficacy can be assessed by measuring the reversal of these pain-like behaviors.
Q3: What are the key outcome measures to assess this compound's efficacy in these models?
A3: The primary outcome measure is the assessment of mechanical allodynia using von Frey filaments. This involves measuring the paw withdrawal threshold in response to a calibrated mechanical stimulus. An increase in the withdrawal threshold after this compound administration indicates an analgesic effect. Other behavioral assessments can include thermal hyperalgesia and light aversion (photophobia).
Q4: What is the known preclinical dose range for this compound?
Q5: How does this compound's receptor binding profile compare to other triptans?
A5: this compound displays high affinity for both 5-HT₁ᵦ and 5-HT₁D receptors, similar to sumatriptan. The binding affinities (pKi) are provided in the data tables below for direct comparison.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline von Frey withdrawal thresholds. | - Inadequate animal acclimation.- Inconsistent testing environment (noise, light).- Improper application of von Frey filaments. | - Ensure animals are habituated to the testing apparatus for at least 30 minutes before testing.- Maintain a quiet and consistently lit testing room.- Apply filaments perpendicular to the plantar surface with just enough force to cause buckling. |
| Lack of significant allodynia following nitroglycerin (NTG) administration. | - Insufficient dose of NTG.- Timing of behavioral assessment is not optimal.- Strain or sex of the animal. | - A typical dose of NTG to induce hyperalgesia in rats is 10 mg/kg, administered intraperitoneally or subcutaneously. - Assess allodynia between 1 to 4 hours post-NTG administration.- Be aware that different rodent strains and sexes can exhibit varying sensitivity to NTG. |
| Inconsistent or lack of efficacy with this compound treatment. | - Inappropriate dose selection.- Poor drug solubility or stability.- Timing of drug administration relative to NTG.- Route of administration. | - Conduct a pilot dose-response study to determine the optimal dose for your specific model and endpoint.- Ensure this compound is properly dissolved in a suitable vehicle immediately before use.- Administer this compound at the peak of NTG-induced allodynia (e.g., 1.5-2 hours post-NTG).- Consider the bioavailability of the chosen route of administration (e.g., subcutaneous or intraperitoneal administration often provides more consistent plasma levels than oral gavage). |
| This compound appears to have a short duration of action. | - Rapid metabolism of the compound. | - While this compound was developed for a prolonged duration of response, individual animal metabolism can vary.- Consider a formulation that allows for sustained release or conduct a time-course study to determine the peak and duration of the effect. |
Data Presentation
Table 1: Receptor Binding Affinity of this compound and Sumatriptan
| Receptor Subtype | This compound (pKi) | Sumatriptan (pKi) |
| 5-HT₁ᵦ | 8.2 | 7.8 |
| 5-HT₁D | 8.5 | 8.3 |
| 5-HT₁ₐ | 6.1 | 5.8 |
| 5-HT₁ₑ | 6.0 | <5.0 |
| 5-HT₁F | 7.0 | 6.9 |
| 5-HT₂ₐ | 6.3 | 5.4 |
| 5-HT₂C | 5.5 | 5.3 |
| 5-HT₇ | 6.4 | 6.1 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Preclinical Efficacy of this compound and Sumatriptan in a Vascular Model
| Compound | Endpoint | Model | Dose (ED₅₀) |
| This compound | Decrease in arteriovenous anastomotic blood flow | Anesthetized Pig | 76 ± 23 µg/kg (i.v.) |
| Sumatriptan | Decrease in arteriovenous anastomotic blood flow | Anesthetized Pig | 63 ± 17 µg/kg (i.v.) |
Experimental Protocols
Protocol 1: Nitroglycerin-Induced Migraine Model in Rats
Objective: To induce a state of mechanical allodynia in rats, mimicking a key symptom of migraine, for the evaluation of this compound's efficacy.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL in propylene glycol and ethanol)
-
Saline solution (0.9% NaCl)
-
Appropriate vehicle for this compound
-
Injection supplies (syringes, needles)
Procedure:
-
Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment. On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement: Before any injections, measure the baseline mechanical withdrawal threshold using the von Frey test (see Protocol 2).
-
NTG Administration: Prepare a fresh dilution of NTG in saline to achieve a final concentration for a 10 mg/kg dose in an appropriate injection volume (e.g., 1 mL/kg). Administer the NTG solution via intraperitoneal (i.p.) injection. For the control group, administer an equivalent volume of the vehicle.
-
Induction Period: Return the animals to their cages. The peak of NTG-induced allodynia is typically observed between 1 and 4 hours post-injection.
-
This compound Administration: At a predetermined time point within the peak induction period (e.g., 1.5 hours post-NTG), administer this compound or its vehicle via the desired route (e.g., subcutaneous or i.p.).
-
Post-Treatment Assessment: At various time points after this compound administration (e.g., 30, 60, 120 minutes), reassess the mechanical withdrawal threshold using the von Frey test.
Protocol 2: Assessment of Mechanical Allodynia (Von Frey Test)
Objective: To quantify the mechanical withdrawal threshold in rats as a measure of pain sensitivity.
Materials:
-
Von Frey filaments (a series of calibrated monofilaments with increasing stiffness)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Habituation: Place the rat in a Plexiglas enclosure on the elevated wire mesh platform and allow it to acclimate for at least 30 minutes until exploratory behavior ceases.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range. Apply the filament perpendicular to the paw surface with sufficient force to cause it to bend, and hold for 3-5 seconds.
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
If there is a positive response, the next filament tested should be of lower force.
-
If there is no response, the next filament tested should be of higher force.
-
Continue this pattern until a sequence of responses is established that allows for the calculation of the 50% withdrawal threshold using the method described by Dixon or a similar statistical approach.
-
Visualizations
Caption: this compound's dual mechanism of action in migraine therapy.
Caption: Workflow for preclinical dose-response testing of this compound.
References
- 1. Frontiers | Rodent behavior following a dural inflammation model with anti-CGRP migraine medication treatment [frontiersin.org]
- 2. Mechanical nociception measurement in mice and rats with automated Von Frey equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 4. Twenty-four-hour effectiveness of BMS 180048 in the acute treatment of migraine headaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Avitriptan-Induced Elevation of Liver Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating avitriptan and encountering elevated liver enzymes in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We observed elevated liver enzymes (ALT, AST) in our animal models treated with high-dose this compound. Is this a known effect?
A1: Yes, this is a documented concern. The clinical development of this compound was halted during Phase III trials due to observations of transiently elevated liver enzymes in human subjects receiving high doses (e.g., 150 mg). While specific preclinical data is not widely published, your in vivo findings are consistent with the clinical observations.
Q2: What is the potential mechanism behind this compound-induced liver enzyme elevation?
A2: The leading hypothesis involves this compound's activity as a weak agonist of the Aryl Hydrocarbon Receptor (AhR). Activation of AhR in hepatocytes can lead to the induction of cytochrome P450 enzymes, particularly CYP1A1. While CYP1A1 is primarily involved in xenobiotic metabolism, its induction can sometimes be associated with cellular stress and, in some contexts, hepatotoxicity. The process may involve the generation of reactive metabolites or disruption of normal cellular processes.
Q3: What are the key biomarkers to monitor for this compound-induced hepatotoxicity in vivo?
A3: The primary serum biomarkers for drug-induced liver injury (DILI) are:
-
Alanine Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.
-
Aspartate Aminotransferase (AST): Also indicates hepatocellular damage, though less specific than ALT as it is also found in other tissues.
-
Alkaline Phosphatase (ALP): An indicator of cholestasis (impaired bile flow).
-
Total Bilirubin (TBIL): Elevated levels can indicate impaired liver excretory function.
In addition to serum biomarkers, histopathological examination of liver tissue is crucial for characterizing the nature and severity of any liver injury.
Q4: How can we mitigate or manage this compound-induced liver enzyme elevation in our studies?
A4: Management strategies in a preclinical setting include:
-
Dose-Response Assessment: Determine the dose- and time-dependency of the liver enzyme elevation. This will help identify a potential therapeutic window with an acceptable safety margin.
-
Time-Course Monitoring: Conduct a time-course study to understand the onset, peak, and resolution of the enzyme elevations. This will clarify if the effect is transient, as reported in clinical trials.
-
Mechanism-Based Investigation: Co-administration with an AhR antagonist or using AhR knockout animal models could help confirm the role of this pathway.
-
Supportive Care: In cases of severe elevation, supportive care for the animals, as per institutional guidelines, is essential. This may include hydration and nutritional support. For the purposes of the study, however, the primary goal is to characterize the toxicity, not treat it.
Troubleshooting Guides
Issue 1: Unexpectedly high or rapid elevation of liver enzymes.
| Possible Cause | Troubleshooting Step |
| Dosing Error | Verify dosing calculations, solution concentration, and administration volume. |
| Vehicle Effect | Run a vehicle-only control group to ensure the vehicle is not contributing to hepatotoxicity. |
| Animal Health Status | Ensure animals are healthy and free from underlying infections or conditions that could affect liver function. Review animal health records. |
| Contaminated Feed or Water | Check the quality and source of animal feed and water to rule out contaminants that could induce liver enzymes. |
| Assay Variability | Re-run serum samples to confirm the initial findings. Check the calibration and quality control of the clinical chemistry analyzer. |
Issue 2: Inconsistent liver enzyme elevations between animals in the same group.
| Possible Cause | Troubleshooting Step |
| Variability in Drug Metabolism | Genetic variability within the animal strain can lead to differences in drug metabolism. Consider using a more genetically homogenous strain if possible. |
| Inconsistent Dosing Technique | Ensure consistent administration technique (e.g., gavage, injection) across all animals to minimize variability in drug absorption. |
| Stress-Induced Effects | Minimize animal stress through proper handling and housing conditions, as stress can sometimes influence liver enzyme levels. |
| Underlying Subclinical Conditions | Perform a more thorough health screen of the animals prior to the study to exclude any with subclinical liver issues. |
Data Presentation
As specific quantitative data from the this compound clinical trials are not publicly available, the following table is a hypothetical representation of a dose-response study in a rodent model to illustrate how such data could be presented.
Table 1: Hypothetical Dose-Dependent Effects of this compound on Serum Liver Enzymes in Rats (Day 7)
| Treatment Group (mg/kg/day) | n | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) | ALP (U/L) (Mean ± SD) | Total Bilirubin (mg/dL) (Mean ± SD) |
| Vehicle Control | 8 | 35 ± 8 | 85 ± 15 | 250 ± 40 | 0.2 ± 0.1 |
| This compound (50 mg/kg) | 8 | 50 ± 12 | 100 ± 20 | 260 ± 45 | 0.2 ± 0.1 |
| This compound (100 mg/kg) | 8 | 150 ± 45 | 250 ± 60 | 280 ± 50 | 0.3 ± 0.1 |
| This compound (200 mg/kg) | 8 | 400 ± 120 | 600 ± 150 | 300 ± 55 | 0.4 ± 0.2 |
* Statistically significant difference from vehicle control (p < 0.05).
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Hepatotoxicity
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound), with n=8-10 animals per group.
-
Drug Administration: Administer this compound or vehicle orally (by gavage) once daily for the desired study duration (e.g., 7, 14, or 28 days). Doses should be selected based on preliminary range-finding studies.
-
Monitoring:
-
Clinical Observations: Record clinical signs, body weight, and food consumption daily.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at selected time points (e.g., 4, 8, 24 hours post-dose on day 1, and on days 3, 7, 14, and 28) for clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals according to approved protocols.
-
Collect a terminal blood sample via cardiac puncture for a final clinical chemistry panel.
-
Perform a gross necropsy, with special attention to the liver.
-
Collect the entire liver, weigh it, and fix portions in 10% neutral buffered formalin for histopathological analysis.
-
-
Analysis:
-
Clinical Chemistry: Analyze serum for ALT, AST, ALP, and total bilirubin.
-
Histopathology: Process, embed, section, and stain liver tissues with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for evidence of hepatocellular necrosis, inflammation, cholestasis, and other abnormalities.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity via AhR activation.
Caption: Experimental workflow for assessing drug-induced liver injury (DILI).
Caption: Troubleshooting decision tree for elevated liver enzymes in in vivo studies.
Avitriptan Stability in Solution: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avitriptan. The following sections offer insights into maintaining the stability of this compound in solution, based on established principles of pharmaceutical stability testing and data from related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is reported to have slight solubility in Dimethyl Sulfoxide (DMSO), requiring sonication for dissolution, and is also slightly soluble in heated water and methanol.[1] For many triptan-class compounds, initial dissolution in an organic solvent like DMSO or ethanol is recommended before dilution in aqueous buffers.
Q2: What are the primary factors that can affect this compound's stability in solution?
A2: Based on general knowledge of pharmaceutical compounds and data from related triptans, the primary factors influencing stability are pH, temperature, and light exposure.[2][3] Oxidative stress can also be a factor for similar molecules.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, it is recommended to prepare stock solutions in a high-quality organic solvent such as DMSO. For aqueous-based experiments, dilute the stock solution into your aqueous buffer immediately before use. It is not recommended to store aqueous solutions for more than one day. Stock solutions in organic solvents should be stored at -20°C or lower, protected from light.
Q4: My this compound solution has changed color. What does this indicate?
A4: A change in the color or clarity of your this compound solution may indicate degradation. It is recommended to discard the solution and prepare a fresh one. To investigate the cause, you can perform analytical tests such as HPLC to identify potential degradation products.
Q5: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A5: Yes, inconsistent results can be a sign of compound degradation. The formation of degradation products could lead to altered pharmacology or off-target effects. It is crucial to use freshly prepared solutions for your experiments to ensure reproducibility. If you suspect degradation, a forced degradation study can help identify the conditions under which this compound is unstable.
Troubleshooting Guide: this compound Precipitation or Degradation
If you are encountering issues with this compound precipitating out of solution or suspect it is degrading, consult the following troubleshooting guide.
Issue 1: Precipitation of this compound in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Rationale |
| Low Aqueous Solubility | Decrease the final concentration of this compound in the aqueous buffer. | This compound has limited aqueous solubility. Exceeding its solubility limit will cause it to precipitate. |
| Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if your experimental system allows. | A higher percentage of an organic co-solvent can help maintain the solubility of this compound. | |
| pH-Dependent Solubility | Adjust the pH of your aqueous buffer. | The solubility of ionizable compounds can be highly dependent on the pH of the solution. |
| Temperature Effects | Ensure the buffer is at room temperature or slightly warmed during preparation of the final dilution. | Solubility can be temperature-dependent. However, be cautious as elevated temperatures can also accelerate degradation. |
Issue 2: Suspected Degradation of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis | Adjust the pH of your solution. For many compounds, optimal stability is found in a slightly acidic to neutral pH range. | Triptan analogs have shown susceptibility to both acid and base-catalyzed hydrolysis. |
| Photodegradation | Protect your solutions from light by using amber vials or covering containers with aluminum foil. | Many indole-containing compounds are sensitive to light. |
| Thermal Degradation | Prepare and store solutions at appropriate temperatures. Avoid prolonged exposure to elevated temperatures. | Heat can accelerate the degradation of pharmaceutical compounds. |
| Oxidation | Degas your solvents and consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon). | While some related triptans are stable to oxidation, it is a common degradation pathway for many pharmaceuticals. |
Experimental Protocols
To assist researchers in evaluating the stability of this compound, the following are generalized protocols for forced degradation studies. These studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study of this compound
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or mass spectrometer
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV Detector
Suggested HPLC Parameters (to be optimized):
| Parameter | Condition |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound in the presence of its degradants.
Visualizations
This compound Troubleshooting Workflow
Caption: A troubleshooting workflow for this compound stability issues.
This compound's Known Signaling Pathways
Caption: this compound's dual action on serotonergic and AhR pathways.
References
Cell-type specific effects of Avitriptan on CYP1A1 induction
Welcome to the technical support center for researchers investigating the effects of Avitriptan on CYP1A1 induction. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Does this compound induce the expression of the CYP1A1 enzyme?
Yes, studies have shown that this compound, an antimigraine drug, can induce the expression of Cytochrome P450 1A1 (CYP1A1).[1][2][3] This induction has been observed in specific human cell types, including hepatic (liver) and intestinal cells.[1][3]
Q2: What is the molecular mechanism behind this compound-induced CYP1A1 expression?
The induction of CYP1A1 by this compound is mediated through the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This compound acts as a weak ligand and agonist for the AHR. Upon binding, this compound triggers the nuclear translocation of AHR, which then forms a heterodimer with the ARNT protein. This complex binds to specific DNA sequences, known as Dioxin-Responsive Elements (DREs), in the promoter region of the CYP1A1 gene, initiating its transcription. The AHR-dependence of this process has been confirmed in experiments where this compound failed to induce CYP1A1 in AHR-knockout cells.
Q3: Is the induction of CYP1A1 by this compound consistent across all cell types?
No, the effect is highly cell-type specific. For instance, significant induction of CYP1A1 mRNA has been observed in human colon carcinoma cells (LS180) and immortalized human hepatocytes (MIHA). However, in primary cultures of human hepatocytes, this compound only caused a weak and non-significant increase in CYP1A1 mRNA. The reasons for this specificity are still under investigation but may involve differences in this compound metabolism, cellular uptake, or interactions with the AHR pathway in different cell environments.
Q4: How does the induction potency of this compound compare to a classic AHR agonist like TCDD?
This compound is considered a weak AHR agonist. While it can cause a substantial fold-increase in CYP1A1 mRNA, the induction is generally less potent than that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a very potent AHR agonist. For example, in one study with immortalized hepatocytes, this compound (100 µM) led to a 215-fold induction, whereas TCDD (5 nM) resulted in a 150-fold induction. Conversely, in primary human hepatocytes, TCDD induced CYP1A1 mRNA by 400- to 1600-fold, while this compound's effect was minimal.
Data Presentation
Table 1: Cell-Type Specific Induction of CYP1A1 mRNA by this compound
| Cell Line/Type | Compound | Concentration | Mean Fold Induction of CYP1A1 mRNA | Reference |
| LS180 (Human Colon Adenocarcinoma) | This compound | 100 µM | ~38-fold | |
| Donitriptan | 100 µM | ~8-fold | ||
| MIHA (Immortalized Human Hepatocytes) | This compound | 100 µM | 215-fold | |
| Donitriptan | 100 µM | 16-fold | ||
| TCDD (Control) | 5 nM | 150-fold | ||
| Primary Human Hepatocytes | This compound | 100 µM | ~2-fold (non-significant) | |
| Donitriptan | 100 µM | ~4-fold (non-significant) | ||
| TCDD (Control) | 5 nM | 400 to 1600-fold |
Mandatory Visualizations
Troubleshooting Guides
Guide 1: RT-qPCR Experiments
Problem: High variability in Ct values for CYP1A1 between technical replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting Error | Use a master mix for all common reagents (primers, polymerase, buffer). Ensure pipettes are calibrated. For small volumes, use low-retention tips. |
| Poor RNA Quality | Check RNA integrity (e.g., using a Bioanalyzer). Ensure A260/280 ratio is ~2.0 and A260/230 is >1.8. Always use RNase-free reagents and workspace. |
| Primer Inefficiency | Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The slope should correspond to an efficiency of 90-110%. Check for a single peak in the melt curve analysis. |
| Low CYP1A1 Expression | Basal expression of CYP1A1 can be very low in some uninduced cell types. Increase the amount of cDNA template per reaction or increase the number of PCR cycles (up to 40). |
Problem: No significant induction of CYP1A1 mRNA is detected after this compound treatment in a cell line expected to respond (e.g., LS180).
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration/Incubation Time | Perform a dose-response (e.g., 1-100 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to find the optimal conditions for your specific cell line. |
| Cell Line Integrity | Verify the identity of your cell line (e.g., via STR profiling). High passage numbers can alter cellular responses. Use cells from a low-passage stock. |
| Compound Degradation | Prepare this compound stock solutions fresh and store them properly (protected from light, at the recommended temperature). |
| Incorrect Housekeeping Gene | Ensure your chosen reference gene (e.g., GAPDH, ACTB) is not affected by this compound treatment. Validate its stability across all experimental conditions. |
Guide 2: Western Blot Experiments
Problem: Weak or no CYP1A1 protein band detected after induction.
| Possible Cause | Troubleshooting Step |
| Insufficient Protein Loading | Quantify total protein concentration (e.g., BCA assay) and ensure you are loading an adequate amount (e.g., 20-50 µg) of total protein per lane. Use a positive control, such as microsomes from cells treated with TCDD. |
| Poor Antibody Performance | Use a primary antibody validated for Western Blotting and the species you are working with. Optimize antibody concentration and incubation time/temperature. Include a recombinant CYP1A1 protein as a positive control. |
| Timing Mismatch | Peak protein expression may occur later than peak mRNA expression. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for protein harvesting. |
| Protein Degradation | Add protease inhibitors to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the extraction process. |
Guide 3: Enzyme Activity (EROD) Assay
Problem: High background fluorescence in control wells.
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Prepare 7-ethoxyresorufin substrate solution fresh and protect it from light. |
| Compound Interference | This compound itself may have intrinsic fluorescence. Run a control well containing this compound and reaction buffer but no enzyme source (microsomes or S9 fraction) to measure and subtract this background. |
| Contaminated Reagents/Plate | Use high-quality, nuclease-free water and reagents. Use black, clear-bottom microplates designed for fluorescence assays to minimize well-to-well crosstalk. |
Problem: Lower than expected EROD activity after induction.
| Possible Cause | Troubleshooting Step |
| Competitive Inhibition | The inducer (this compound) can sometimes remain in the microsomal preparation and act as a competitive inhibitor of the CYP1A1 enzyme, leading to an underestimation of activity. Wash cells thoroughly before harvesting to remove excess compound. |
| NADPH Degradation | NADPH is unstable in solution. Prepare it fresh immediately before starting the assay. Consider using an NADPH-regenerating system for longer incubations. |
| Non-Linear Reaction Rate | Ensure your measurements are taken within the linear range of the reaction. Optimize protein concentration and incubation time to avoid substrate depletion. |
Experimental Protocols
Protocol 1: RT-qPCR for CYP1A1 mRNA Quantification
-
Cell Seeding and Treatment: Seed cells (e.g., LS180) in 6-well plates to reach ~70-80% confluency. Treat cells with the desired concentration of this compound, a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 5 nM TCDD) for 24 hours.
-
RNA Isolation: Wash cells with PBS and lyse them directly in the well using a TRIzol-based reagent. Isolate total RNA according to the manufacturer's protocol. Quantify RNA and assess purity using a spectrophotometer.
-
DNase Treatment & cDNA Synthesis: Treat 1 µg of total RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.
-
qPCR Reaction: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for human CYP1A1 and a validated housekeeping gene (e.g., GAPDH), and cDNA template.
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis at the end to verify product specificity.
-
Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative expression (fold change) of CYP1A1 using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle control.
Protocol 2: Western Blot for CYP1A1 Protein Detection
-
Cell Lysis: After treatment (e.g., 48 hours), wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Centrifuge lysates to pellet debris. Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against CYP1A1 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Imaging: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor that Induces CYP1A1 in Hepatic and Intestinal Cells [mdpi.com]
- 2. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor That Induces CYP1A1 in Hepatic and Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medvik: Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor That Induces CYP1A1 in Hepatic and Intestinal Cells [medvik.cz]
Technical Support Center: Interpreting Off-Target Effects of Avitriptan in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the potential off-target effects of Avitriptan in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1] Its therapeutic rationale in migraine treatment is based on the agonism of these receptors, which is believed to lead to cranial vasoconstriction and inhibition of the release of pro-inflammatory neuropeptides.
Q2: What are the known off-target effects of this compound?
This compound has been demonstrated to interact with other receptors, which may lead to off-target effects in experimental systems. Notably, it is a weak agonist at the serotonin 5-HT2A receptor and has been identified as a low-affinity ligand and weak agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] Activation of AhR by this compound can lead to the induction of cytochrome P450 enzymes, specifically CYP1A1.[2][3]
Q3: My experimental results are inconsistent with this compound's known 5-HT1B/1D agonist activity. What could be the cause?
Unexpected results could stem from this compound's off-target activities. Consider the following possibilities:
-
5-HT2A Receptor Activation: If your experimental system expresses 5-HT2A receptors, the weak agonism of this compound at this receptor could be influencing your results.
-
Aryl Hydrocarbon Receptor (AhR) Signaling: this compound's interaction with AhR can trigger a downstream signaling cascade, including the induction of metabolic enzymes like CYP1A1. This could be particularly relevant in long-term cell culture experiments or in vivo studies where metabolic changes can alter the experimental environment or the metabolism of other compounds.
-
Other Serotonin Receptor Subtypes: While less characterized for this compound, other triptans have shown modest affinity for other 5-HT receptor subtypes such as 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7. Cross-reactivity with these receptors, if present in your model system, could contribute to unexpected findings.
Q4: How can I confirm if the observed effects in my experiment are off-target?
To determine if your results are due to off-target effects, you can perform the following control experiments:
-
Use of Selective Antagonists: Co-incubate your experimental system with this compound and a selective antagonist for the suspected off-target receptor (e.g., a selective 5-HT2A antagonist or an AhR antagonist). If the unexpected effect is blocked, it suggests the involvement of that off-target receptor.
-
Cell Lines with Knockout/Knockdown of Off-Target Receptors: If available, utilize cell lines that do not express the suspected off-target receptor (e.g., AhR knockout cells) and compare the results to your wild-type cells.
-
Dose-Response Analysis: Characterize the concentration-dependence of the unexpected effect. Off-target effects often occur at higher concentrations of the drug than on-target effects.
-
Comparative Studies with More Selective Triptans: Compare the effects of this compound with a more selective 5-HT1B/1D agonist that has a lower affinity for the suspected off-target receptor.
Troubleshooting Guide
This guide provides potential explanations and solutions for common issues encountered during experiments with this compound that may be related to its off-target effects.
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps & Recommendations |
| Unexpected changes in gene expression, particularly of metabolic enzymes. | Aryl Hydrocarbon Receptor (AhR) Activation: this compound is a weak AhR agonist and can induce the expression of genes like CYP1A1. | 1. Confirm AhR Activation: Perform a reporter gene assay for AhR activity or measure the mRNA/protein levels of known AhR target genes (e.g., CYP1A1). 2. Use an AhR Antagonist: Co-treat with a known AhR antagonist (e.g., CH-223191) to see if the gene expression changes are reversed. 3. Cell Line Selection: Use cell lines with low or no AhR expression if the focus is solely on 5-HT receptor effects. |
| Atypical physiological responses in cellular or tissue-based assays not consistent with 5-HT1B/1D activation. | 5-HT2A Receptor Agonism: this compound has weak agonistic activity at 5-HT2A receptors. | 1. Receptor Expression Profiling: Confirm the expression of 5-HT2A receptors in your experimental model. 2. Selective 5-HT2A Antagonism: Use a selective 5-HT2A antagonist (e.g., Ketanserin) to block potential off-target effects. 3. Compare with other Triptans: Test other triptans with lower or no reported 5-HT2A affinity. |
| Variability in experimental results over time, especially in long-term cultures. | Metabolic Alterations due to CYP1A1 Induction: Induction of CYP1A1 by this compound's AhR activity can alter the metabolism of this compound itself or other components in the culture medium. | 1. Monitor Compound Stability: Use analytical methods (e.g., LC-MS) to assess the concentration of this compound in your culture medium over time. 2. Inhibit CYP1A1 Activity: Use a CYP1A1 inhibitor to see if it stabilizes the experimental results. 3. Shorter Incubation Times: If possible, design experiments with shorter exposure times to minimize the impact of metabolic changes. |
| Unexplained changes in cell signaling pathways (e.g., unexpected calcium mobilization or cAMP modulation). | Cross-reactivity with other GPCRs: While not extensively documented for this compound, other triptans show modest affinity for receptors like 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7, which can couple to various signaling pathways. | 1. Broad-Spectrum Antagonist Panel: Use a panel of antagonists for different 5-HT receptor subtypes to identify potential off-target interactions. 2. Functional Assays: Perform specific functional assays (e.g., cAMP accumulation, calcium flux) to characterize the signaling signature of the unexpected effect. 3. Consult Receptor Selectivity Databases: Refer to databases that provide off-target profiling for similar compounds to identify likely candidates for cross-reactivity. |
Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of this compound and the structurally related triptan, Eletriptan, at on-target and off-target receptors. This data can help in designing experiments and interpreting results by providing a quantitative measure of potential off-target interactions.
Table 1: this compound Receptor Binding and Functional Data
| Receptor | Assay Type | Value | Reference |
| 5-HT1A | Binding Affinity (Ki) | 19 nM | |
| 5-HT1B | Agonist Activity | Selective Agonist | |
| 5-HT1D | Agonist Activity | Selective Agonist | |
| 5-HT2A | Functional Potency (EC50) | 123 nM (weak agonist) | |
| Aryl Hydrocarbon Receptor (AhR) | Binding Affinity | Low-affinity ligand | |
| Aryl Hydrocarbon Receptor (AhR) | Functional Activity | Weak agonist |
Table 2: Eletriptan Receptor Binding Profile (for comparative purposes)
| Receptor | Binding Affinity |
| 5-HT1B | High |
| 5-HT1D | High |
| 5-HT1F | High |
| 5-HT1A | Modest |
| 5-HT1E | Modest |
| 5-HT2B | Modest |
| 5-HT7 | Modest |
| 5-HT2A | Little to no |
| 5-HT2C | Little to no |
| 5-HT3 | Little to no |
| 5-HT4 | Little to no |
| 5-HT5A | Little to no |
| 5-HT6 | Little to no |
| Adrenergic α1, α2, β | No significant affinity |
| Dopaminergic D1, D2 | No significant affinity |
| Muscarinic | No significant affinity |
| Opioid | No significant affinity |
Key Experimental Protocols
Below are detailed methodologies for key experiments to investigate the on-target and off-target effects of this compound.
Radioligand Binding Assay (for determining Ki)
This protocol is a generalized procedure for determining the binding affinity of this compound for a specific receptor.
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the receptor of interest.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
To determine non-specific binding, add a high concentration of a known, non-radioactive ligand for the receptor.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)
This protocol describes a method to assess the agonistic activity of this compound on the Aryl Hydrocarbon Receptor.
-
Cell Culture and Seeding:
-
Use a cell line stably transfected with an AhR-responsive reporter gene construct (e.g., a luciferase reporter driven by a promoter containing Dioxin Response Elements - DREs).
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Include a vehicle control (e.g., DMSO) and a known AhR agonist as a positive control (e.g., TCDD).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Luciferase Assay:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay or a co-expressed control reporter).
-
Express the results as fold induction over the vehicle control.
-
Plot the fold induction as a function of this compound concentration and determine the EC50 value.
-
CYP1A1 Induction Assay (qRT-PCR)
This protocol outlines the steps to measure the induction of CYP1A1 mRNA expression by this compound.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human hepatocyte cell line like HepG2).
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., TCDD) for a specified time (e.g., 24-48 hours).
-
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them.
-
Extract total RNA from the cell lysates using a commercially available RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using the synthesized cDNA, primers specific for the CYP1A1 gene, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Use a fluorescent dye (e.g., SYBR Green) or a labeled probe to detect the amplification of the PCR product in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both CYP1A1 and the housekeeping gene.
-
Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Plot the fold change in mRNA expression as a function of this compound concentration.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to understanding the off-target effects of this compound.
Caption: On-target signaling pathway of this compound.
Caption: Known off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor that Induces CYP1A1 in Hepatic and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor That Induces CYP1A1 in Hepatic and Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Avitriptan Technical Support Center: Troubleshooting Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing solubility challenges encountered during experiments with Avitriptan. The following information is designed to assist in troubleshooting common issues and selecting appropriate solvents and solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an antimigraine agent belonging to the triptan family of drugs.[1] It acts as a selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1] Reports from preclinical studies indicate that this compound has limited solubility, which can present challenges for in vitro assays, formulation development, and achieving consistent experimental results.[2] The predicted log P of this compound is 1.8, suggesting a degree of lipophilicity that can contribute to low aqueous solubility.[1]
Q2: I'm observing precipitation when preparing an aqueous stock solution of this compound. What should I do?
A2: Precipitation upon preparation of an aqueous stock solution is a common issue with poorly soluble compounds like this compound. Here are a few troubleshooting steps:
-
pH Adjustment: this compound, like other triptans, is a weakly basic compound. Its solubility is expected to be pH-dependent. Try adjusting the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6) to see if the precipitate dissolves.
-
Co-solvent System: Prepare a concentrated stock solution of this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). You can then dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system. For other triptans, like Eletriptan, this is a common practice.[3]
-
Sonication and Heating: Gentle sonication can help to break up aggregates and facilitate dissolution. Cautious heating can also increase solubility, but be mindful of potential degradation. It is advisable to assess the stability of this compound at elevated temperatures.
Q3: Which organic solvents are recommended for dissolving this compound?
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Methanol
-
Ethanol
For other triptans like Eletriptan and Zolmitriptan, DMSO and DMF are effective solvents for achieving higher concentrations.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound:
-
pH Adjustment: As this compound is a weak base, lowering the pH of the solution will increase the proportion of the more soluble ionized form.
-
Use of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to the aqueous medium can increase the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.
Troubleshooting Guide: Solvent Selection and Solubility Enhancement
This guide provides a systematic approach to addressing solubility issues with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| This compound powder does not dissolve in aqueous buffer. | The concentration exceeds the intrinsic aqueous solubility of this compound at the given pH. | 1. Lower the concentration: Attempt to prepare a more dilute solution. 2. Adjust the pH: Lower the pH of the buffer to increase the ionization and solubility of the basic this compound molecule. 3. Use a co-solvent: Prepare a stock solution in DMSO or DMF and dilute it into the aqueous buffer. |
| Precipitation occurs after diluting an organic stock solution into an aqueous buffer. | The final concentration in the aqueous buffer is still above the solubility limit, or the organic solvent concentration is too high, causing the compound to crash out. | 1. Increase the proportion of co-solvent: If your experimental system allows, increase the percentage of the organic co-solvent in the final solution. 2. Use a surfactant: Add a biocompatible surfactant to the aqueous buffer to help maintain this compound in solution. 3. Employ cyclodextrins: Prepare the aqueous buffer with a suitable cyclodextrin to form an inclusion complex with this compound. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. | 1. Confirm complete dissolution: Visually inspect your solutions for any particulate matter. If necessary, filter the solution before use. 2. Determine the solubility limit: Experimentally determine the solubility of this compound in your specific assay medium to ensure you are working below the saturation point. 3. Utilize a validated solubilization technique: Consistently apply a proven method for solubilizing this compound, such as a specific co-solvent system or cyclodextrin complexation. |
Quantitative Data on this compound Solubility (Illustrative Examples)
As comprehensive experimental data for this compound's solubility is not publicly available, the following tables provide illustrative data based on the expected behavior of a poorly soluble, weakly basic compound, and data from similar triptan molecules. This data should be used as a guideline for experimental design.
Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C
| Solvent | Anticipated Solubility Range (mg/mL) | Notes |
| Water (pH 7.0) | < 0.1 | Sparingly soluble. |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.1 | Similar to water, sparingly soluble. |
| 0.1 M HCl (pH 1.0) | 1 - 5 | Increased solubility at acidic pH. |
| Methanol | 1 - 10 | Soluble. |
| Ethanol | 0.5 - 5 | Moderately soluble. |
| Dimethyl Sulfoxide (DMSO) | > 25 | Highly soluble. Suitable for stock solutions. |
| Dimethylformamide (DMF) | > 25 | Highly soluble. Suitable for stock solutions. |
Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Buffer System | Anticipated Solubility Range (mg/mL) |
| 2.0 | Citrate Buffer | 1.0 - 5.0 |
| 4.0 | Acetate Buffer | 0.5 - 2.0 |
| 6.0 | Phosphate Buffer | 0.1 - 0.5 |
| 7.4 | Phosphate Buffer | < 0.1 |
| 8.0 | Borate Buffer | < 0.1 |
Key Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent or buffer.
Methodology:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Dilute the clear filtrate with an appropriate solvent.
-
Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Preparation of a Co-solvent Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.
Methodology:
-
Weigh the desired amount of this compound powder and place it in a suitable vial.
-
Add a small volume of a high-purity organic solvent (e.g., DMSO or DMF).
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
If necessary, gently warm the solution to aid dissolution, being mindful of potential degradation.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light.
-
Before use, allow the stock solution to come to room temperature and ensure the compound remains in solution.
Visualizations
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: Avitriptan Studies & Coronary Artery Contraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avitriptan. The focus is on understanding and mitigating the potential for coronary artery contraction, a known class effect of triptans.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound may cause coronary artery contraction?
A1: this compound is a serotonin 5-HT1B and 5-HT1D receptor agonist. The 5-HT1B receptors are present on the smooth muscle cells of human coronary arteries.[1] Activation of these G-protein coupled receptors by an agonist like this compound initiates a signaling cascade that leads to vasoconstriction.[2][3]
Q2: Was this compound observed to be more or less potent than other triptans in causing coronary artery contraction?
A2: In vitro studies on human isolated coronary arteries have shown that this compound is more potent (has a lower EC50 value) than sumatriptan in causing vasoconstriction. However, its efficacy (Emax), or the maximum contraction it can induce, is similar to that of other triptans and is considered low.[4]
Q3: What does the Cmax/EC50 ratio tell us about the clinical risk of coronary vasoconstriction with this compound?
A3: The ratio of the maximum plasma concentration (Cmax) achieved in clinical settings to the in vitro concentration required to produce 50% of the maximum effect (EC50) provides an index of the potential for in vivo effects. For this compound, the Cmax was found to be 7- to 11-fold higher than its EC50 for coronary artery contraction, suggesting that therapeutic plasma concentrations could potentially lead to some degree of coronary vasoconstriction.[4] This contrasts with other triptans where the Cmax is generally less than 40% of their respective EC50 values.
Q4: Did the contractile effect of this compound on coronary arteries persist after washout in experiments?
A4: No, the contractile responses to this compound in isolated human coronary artery preparations declined rapidly after washing, similar to sumatriptan and other newer triptans. This is in contrast to older ergot derivatives like ergotamine and dihydroergotamine, which induce a more sustained contraction.
Q5: Why was the development of this compound discontinued?
A5: this compound reached Phase 3 clinical trials before its development was discontinued. While the specific reasons for discontinuation are not extensively publicized, the potential for cardiovascular side effects, a concern for all triptans, is a plausible contributing factor, especially given the Cmax/EC50 ratio observed in preclinical studies.
Troubleshooting Guide for In Vitro Coronary Artery Contraction Assays
This guide addresses potential issues that may arise during in vitro experiments designed to assess the vasoconstrictive effects of this compound on isolated coronary arteries.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in contractile response to this compound between tissue samples. | - Inter-individual differences in 5-HT1B receptor expression or sensitivity. - Presence of atherosclerosis in some coronary artery segments. - Endothelial damage during tissue preparation. | - Use tissues from multiple donors to account for biological variability. - Carefully screen tissue for atherosclerotic plaques. - Ensure meticulous dissection technique to preserve endothelial integrity. The endothelium can modulate vascular tone. |
| No or very weak contractile response to this compound. | - Degraded or inactive this compound compound. - Incorrect buffer composition or pH. - Desensitization of 5-HT1B receptors. - Non-viable tissue preparation. | - Verify the purity and activity of the this compound stock solution. - Check the composition and pH of the Krebs-Henseleit solution. - Ensure adequate washout periods between cumulative additions of the agonist. - Test tissue viability with a standard contractile agent like potassium chloride (KCl) at the beginning and end of the experiment. |
| Unexpectedly potent or efficacious response to this compound. | - Synergistic effects with other endogenous or experimental substances. - "Demasking" of silent 5-HT1B receptors. | - Ensure thorough washing of the tissue preparation to remove any residual substances. - Be aware that pre-contracting the tissue with a depolarizing agent like KCl can sometimes reveal a more pronounced response to 5-HT1B agonists. |
| Difficulty in achieving a stable baseline tension. | - Spontaneous vasomotion of the coronary artery segment. - Temperature fluctuations in the organ bath. - Mechanical drift in the force transducer. | - Allow for an extended equilibration period for the tissue to stabilize. - Ensure the temperature of the organ bath is precisely maintained at 37°C. - Calibrate the force transducer before each experiment. |
Data Summary
In Vitro Contractile Effects of Triptans on Human Isolated Coronary Artery
| Drug | Potency (EC50 in nM) | Efficacy (Emax as % of K+-induced contraction) | Cmax/EC50 Ratio |
| This compound | 41 | 17 ± 12 | 7 - 11 |
| Sumatriptan | 468 | 15 ± 4 | < 0.4 |
| Naratriptan | 100 | 10 ± 3 | < 0.4 |
| Zolmitriptan | 115 | 21 ± 15 | < 0.4 |
| Rizatriptan | 129 | 22 ± 16 | < 0.4 |
| Eletriptan | 4299 | Not specified | Not specified |
Data compiled from MaassenVanDenBrink et al. (1998) and Milton et al. (2002). A lower EC50 value indicates higher potency.
Experimental Protocols
In Vitro Assessment of Coronary Artery Contraction
This protocol is a representative methodology based on published studies for assessing the contractile response of isolated human coronary arteries to this compound.
1. Tissue Preparation:
-
Human coronary arteries are obtained from donor hearts, ensuring ethical approval and consent.
-
The arteries are immediately placed in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 8.3).
-
The vessels are carefully dissected free of surrounding connective tissue and cut into rings of 3-5 mm in length. The endothelium may be removed by gentle rubbing of the intimal surface if required for specific study aims.
2. Experimental Setup:
-
The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
Each ring is connected to an isometric force transducer to record changes in tension.
-
The rings are gradually stretched to a baseline tension of approximately 2 grams and allowed to equilibrate for at least 60-90 minutes, with the buffer being replaced every 15-20 minutes.
3. Viability and Reference Contraction:
-
After equilibration, the viability of the arterial rings is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 45-100 mM KCl). This also serves as a reference contraction.
4. Construction of Concentration-Response Curves:
-
Following washout of the KCl and return to baseline tension, cumulative concentration-response curves for this compound are generated.
-
This compound is added to the organ bath in increasing concentrations (e.g., from 1 nM to 10 µM).
-
The contractile response at each concentration is allowed to reach a plateau before the next addition.
5. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximum contraction induced by KCl.
-
The EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximal contractile response) are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Visualizations
Signaling Pathway for 5-HT1B Receptor-Mediated Coronary Vasoconstriction
Caption: 5-HT1B receptor signaling in coronary smooth muscle.
Experimental Workflow for In Vitro Coronary Artery Contraction Assay
Caption: Workflow for assessing coronary artery contraction.
References
How to control for Avitriptan's weak agonist activity
Welcome to the technical support center for Avitriptan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when working with this compound, particularly in controlling for its weak agonist activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily a selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1][2] These receptors are G-protein coupled receptors (GPCRs) and their activation is associated with the therapeutic effects of triptans in migraine treatment. This includes vasoconstriction of cranial blood vessels and inhibition of nociceptive neurotransmission.[3]
Q2: What are the known "off-target" or weak agonist activities of this compound?
This compound exhibits weak agonist activity at the serotonin 5-HT2A receptor and the aryl hydrocarbon receptor (AhR).[1][4] Its potency at the 5-HT2A receptor is significantly lower than at the 5-HT1B/1D receptors. The weak agonism at these receptors can be a source of experimental variability and requires careful control.
Q3: How can I control for this compound's weak agonist activity at the 5-HT2A receptor in my experiments?
To control for the weak 5-HT2A receptor agonism, you can:
-
Use selective antagonists: Co-incubation with a selective 5-HT2A antagonist, such as ketanserin or risperidone, can block the effects mediated by this receptor.
-
Use cell lines with varying receptor expression: Compare the effects of this compound in cells expressing only the 5-HT1B/1D receptors versus those also expressing the 5-HT2A receptor.
-
Dose-response curves: The significant difference in potency between 5-HT1B/1D and 5-HT2A activation can be used to distinguish these effects. The effects at lower concentrations are more likely to be mediated by the high-affinity 5-HT1B/1D receptors.
Q4: How do I account for the weak agonism at the aryl hydrocarbon receptor (AhR)?
Controlling for AhR activation can be achieved by:
-
Using an AhR antagonist: Co-treatment with a known AhR antagonist, such as CH-223191.
-
Using AhR-deficient cell lines or animal models: Compare the response to this compound in wild-type versus AhR-knockout models to isolate the AhR-mediated effects.
-
Monitoring downstream targets: Measure the expression of known AhR target genes, like CYP1A1, to confirm the engagement of this pathway.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Type | Primary Signaling Pathway |
| 5-HT1B | Data not available in searched literature | Data not available in searched literature | GPCR | Gi/Go (inhibition of adenylyl cyclase) |
| 5-HT1D | Data not available in searched literature | Data not available in searched literature | GPCR | Gi/Go (inhibition of adenylyl cyclase) |
| 5-HT2A | Data not available in searched literature | 123 | GPCR | Gq/G11 (activation of phospholipase C) |
| Aryl Hydrocarbon Receptor (AhR) | Low affinity | Data not available in searched literature | Ligand-activated transcription factor | Nuclear translocation and gene transcription |
Note: Specific Ki and EC50 values for this compound at 5-HT1B and 5-HT1D receptors were not available in the searched literature. Researchers should determine these values empirically in their experimental systems.
Signaling Pathways
Below are diagrams illustrating the signaling pathways for the receptors targeted by this compound.
Figure 1: 5-HT1B/1D Receptor Signaling Pathway.
Figure 2: 5-HT2A Receptor Signaling Pathway.
Figure 3: Aryl Hydrocarbon Receptor Signaling Pathway.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to characterize this compound's activity and troubleshoot potential issues related to its weak agonism.
Experimental Workflow for Characterizing a Weak Agonist
References
Technical Support Center: Avitriptan Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avitriptan. Our goal is to help you address potential variability in your pharmacokinetic (PK) studies and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of this compound?
This compound is a selective 5-HT1-like receptor agonist that was under development for the treatment of migraine.[1] Clinical studies have characterized its pharmacokinetic profile as follows:
-
Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours.[1]
-
Linearity: The pharmacokinetics of this compound are proportional to the dose within the 75 mg to 200 mg range.[1]
-
Half-life: The terminal elimination half-life of this compound is approximately 8 hours following intravenous administration.[2]
-
Bioavailability: The overall oral bioavailability of this compound is relatively low, estimated to be around 17%.[3]
-
Concentration: Following oral administration, maximum plasma concentrations (Cmax) can reach approximately 2 µM, while intravenous administration of 10 mg has resulted in a Cmax of about 1 µM.
Q2: What are the primary sources of variability in this compound pharmacokinetic studies?
Variability in this compound PK studies can arise from several factors, including:
-
Inter-individual Differences: Genetic variations in metabolic enzymes and drug transporters can lead to significant differences in drug exposure among individuals.
-
Metabolism: this compound is a ligand and agonist of the Aryl Hydrocarbon Receptor (AhR), which can induce the expression of cytochrome P450 1A1 (CYP1A1). This interaction can be a significant source of metabolic variability.
-
Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of the same metabolic pathways can alter this compound's pharmacokinetics.
-
Physiological Factors: Age, sex, and underlying health conditions can influence drug absorption, distribution, metabolism, and excretion (ADME).
-
Experimental Conduct: Deviations in study protocols, such as inconsistent dosing times, food intake, and sample handling, can introduce variability.
Q3: How does food intake affect the pharmacokinetics of this compound?
The speed of absorption (Tmax) of this compound can be affected by food, while the overall exposure (AUC) may not be significantly different between fed and fasted states. For consistent results, it is recommended to standardize food intake in your study protocols.
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound pharmacokinetic studies.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High inter-individual variability in Cmax and AUC | - Genetic polymorphisms in metabolic enzymes (e.g., CYP1A1).- Differences in drug transporter activity.- Inconsistent dosing procedures or timing of meals. | - Consider genotyping subjects for relevant metabolic enzymes.- Ensure strict adherence to dosing protocols, including fasting or standardized meals.- Stratify data analysis based on potential confounding factors. |
| Unexpectedly low bioavailability | - Poor dissolution of the drug product.- High first-pass metabolism.- Issues with the bioanalytical method. | - Verify the dissolution profile of the investigational product.- Investigate potential metabolic pathways and the impact of first-pass metabolism.- Validate the bioanalytical method for accuracy, precision, and recovery. |
| Inconsistent Tmax values | - Variable gastric emptying rates.- Food effects on drug absorption. | - Standardize pre-dose fasting and meal composition.- Administer the drug with a consistent volume of water. |
| Non-linear pharmacokinetics at higher doses | - Saturation of metabolic enzymes.- Saturation of drug transporters. | - Evaluate a wider range of doses to characterize the non-linearity.- Investigate the specific enzymes and transporters involved. |
Data Presentation
The following table summarizes the key pharmacokinetic parameters of this compound based on available data. Due to the limited availability of public data with measures of variability for this compound, the table includes illustrative data from other triptans to provide context on the typical range of variability observed in this drug class.
| Parameter | This compound | Sumatriptan (Oral) - Illustrative | Zolmitriptan (Oral) - Illustrative |
| Tmax (hours) | 1 - 2 | 1.5 (0.5 - 4.5) | 2.0 (1.0 - 5.0) |
| Cmax (ng/mL) | ~2 µM (oral) | 51.9 ± 23.6 | 7.8 ± 4.2 |
| AUC (ng*h/mL) | Data not available | 179 ± 73 | 33.6 ± 16.8 |
| t½ (hours) | ~8 (IV) | 2.5 | 3.0 |
| Oral Bioavailability (%) | ~17 | 14 | 40 |
Values for Sumatriptan and Zolmitriptan are presented as mean ± standard deviation or median (range) and are for illustrative purposes to demonstrate typical variability.
Experimental Protocols
Protocol: Oral this compound Pharmacokinetic Study in Healthy Volunteers
1. Study Design:
-
A single-center, open-label, single-dose, crossover study.
-
Subjects will receive a single oral dose of this compound (e.g., 100 mg) and placebo in randomized order, separated by a washout period of at least 7 days.
2. Subject Population:
-
Healthy male and female volunteers, aged 18-55 years.
-
Subjects should be non-smokers and have a body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
Exclusion criteria include a history of migraine, cardiovascular disease, and use of any prescription or over-the-counter medications within 14 days of dosing.
3. Dosing and Restrictions:
-
Subjects will fast for at least 10 hours overnight prior to dosing.
-
The study drug will be administered with 240 mL of water.
-
A standardized meal will be provided 4 hours post-dose. Water intake will be restricted for 1 hour before and 2 hours after dosing, then allowed ad libitum.
4. Blood Sampling:
-
Venous blood samples (approximately 5 mL) will be collected into EDTA-containing tubes at the following time points: pre-dose (0 hours), and 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood samples should be placed on ice immediately after collection.
5. Sample Processing and Storage:
-
Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C within 30 minutes of collection.
-
The resulting plasma will be transferred to labeled polypropylene tubes and stored frozen at -80°C until analysis.
6. Bioanalytical Method:
-
Plasma concentrations of this compound will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Mandatory Visualization
This compound's Interaction with the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound has been identified as a ligand and agonist of the Aryl Hydrocarbon Receptor (AhR), which can lead to the induction of CYP1A1, a key enzyme in drug metabolism. Understanding this pathway is crucial for interpreting pharmacokinetic variability.
Experimental Workflow for an Oral this compound PK Study
This workflow outlines the key steps in conducting a clinical pharmacokinetic study for an orally administered drug like this compound.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound in patients with migraine after oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound during intravenous administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
Avitriptan vs. Sumatriptan: A Comparative Analysis of Coronary Side-Effect Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the coronary side-effect potential of two 5-HT1B/1D receptor agonists, avitriptan and sumatriptan, which are used in the treatment of migraine. The following analysis is based on published experimental data to assist in research and development contexts.
Executive Summary
Both this compound and sumatriptan, as members of the triptan class of drugs, exhibit vasoconstrictive properties mediated by their agonist activity at 5-HT1B/1D receptors.[1][2] This mechanism, while effective for migraine relief, raises concerns about potential coronary vasoconstriction and subsequent cardiac side effects.[3][4][5] In vitro studies on human isolated coronary arteries indicate that while both drugs can induce vasoconstriction, there are notable differences in their potency and the relationship between their effective concentrations and peak plasma levels observed clinically.
Quantitative Comparison of Vasoconstrictor Effects
The following table summarizes the key quantitative data from in vitro studies comparing the vasoconstrictor effects of this compound and sumatriptan on human isolated coronary arteries.
| Parameter | This compound | Sumatriptan | Reference |
| Potency (pD2) | 7.39 ± 0.09 | 6.33 ± 0.09 | |
| Potency (EC50 in nM) | Lower than Sumatriptan | Higher than this compound | |
| Maximum Contraction (Emax) | 13.0 ± 4.5% of K+ contraction | 15.5 ± 2.3% of K+ contraction | |
| Cmax/EC50 Ratio * | 7- to 11-fold higher than EC50 | <40% of EC50 |
*The Cmax/EC50 ratio is an index of the potential for coronary vasoconstriction in a clinical setting, where Cmax is the maximum plasma concentration.
Experimental Protocols
The data presented above were primarily derived from in vitro experiments using human isolated coronary artery segments. A detailed methodology for such an experiment is outlined below.
In Vitro Human Coronary Artery Contraction Assay
1. Tissue Preparation:
-
Human coronary arteries are obtained from heart transplant recipients or organ donors in accordance with ethical regulations.
-
The arteries are dissected into rings of 2-3 mm in length, with care taken to preserve the endothelium.
2. Experimental Setup:
-
The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the rings, and they are allowed to equilibrate.
3. Experimental Procedure:
-
The viability of the arterial rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Cumulative concentration-response curves are then constructed for the test compounds (this compound and sumatriptan). This involves adding increasing concentrations of the drug to the organ bath and recording the resulting contraction until a maximal response is achieved.
-
The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl.
4. Data Analysis:
-
The potency of the drug is determined by calculating the pD2 value (the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response) or the EC50 value (the molar concentration of an agonist that produces 50% of the maximal response).
-
The maximum contractile response (Emax) is also determined from the concentration-response curve.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Triptan-Induced Vasoconstriction
The vasoconstrictive effects of both this compound and sumatriptan are mediated through the activation of 5-HT1B receptors located on smooth muscle cells of blood vessels. The binding of these agonists to the G-protein coupled 5-HT1B receptor initiates a signaling cascade that ultimately leads to smooth muscle contraction.
Caption: Triptan-induced vasoconstriction signaling pathway.
Experimental Workflow for In Vitro Vasoconstriction Assay
The following diagram illustrates the typical workflow for assessing the vasoconstrictor potential of compounds in isolated blood vessels.
Caption: Experimental workflow for in vitro vasoconstriction assay.
Discussion and Conclusion
The available in vitro data suggests that this compound is more potent than sumatriptan in contracting human isolated coronary arteries, as indicated by its lower EC50/higher pD2 value. However, both drugs exhibit a similar maximal contractile effect (Emax), which is a relatively small percentage of the contraction that can be induced by potassium chloride.
A critical point of differentiation is the Cmax/EC50 ratio. For this compound, the maximum plasma concentration achieved with clinically effective doses is 7- to 11-fold higher than the concentration required to produce a half-maximal contraction in isolated coronary arteries. In contrast, for sumatriptan, the Cmax is less than 40% of its EC50 value. This suggests that at therapeutic doses, this compound has a higher potential to reach concentrations that could induce coronary vasoconstriction compared to sumatriptan.
Despite these in vitro differences, it is important to note that for all triptans, the risk of clinically significant coronary events in patients without pre-existing coronary artery disease is considered low. However, due to their vasoconstrictive nature, all triptans, including this compound and sumatriptan, are contraindicated in patients with coronary artery disease. The sustained contraction observed with older ergotamine-based drugs appears to be a significant disadvantage not shared by the triptans, whose effects decline rapidly after washout.
References
- 1. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Sumatriptan-Induced Coronary Artery Vasospasm Leading to Acute ST Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatal coronary vasospasm following oral triptan intake - PMC [pmc.ncbi.nlm.nih.gov]
Validating Avitriptan's Binding Affinity to the Aryl Hydrocarbon Receptor (AhR) Through Competitive Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Avitriptan's binding affinity to the Aryl Hydrocarbon Receptor (AhR) alongside other known ligands. The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for researchers investigating the interaction of this compound with this critical signaling pathway.
Comparative Analysis of AhR Ligand Binding Affinities
The binding affinity of a compound to its receptor is a crucial parameter in drug development, indicating the concentration required to elicit a biological response. While this compound has been identified as a ligand for the Aryl hydrocarbon Receptor (AhR), it is characterized as a low-affinity binder.[1][2][3] This contrasts with other well-established AhR ligands that exhibit high affinity.
To contextualize this compound's interaction with AhR, the following table summarizes the binding affinities of this compound and other representative AhR ligands. The data is derived from competitive binding assays, a gold-standard method for quantifying ligand-receptor interactions.
| Compound | Receptor | Radioligand | Assay Type | Binding Affinity (Ki) | Reference |
| This compound | Mouse AhR | [3H]-TCDD | Competitive | Low micromolar (µM) range (qualitative) | [1] |
| TCDD | Human AhR | [3H]-TCDD | Competitive | ~0.5 nM | [4] |
| FICZ | Human AhR | [3H]-TCDD | Competitive | ~3 nM | |
| Omeprazole | Human AhR | - | - | Low to no direct affinity |
Note: A specific Ki or IC50 value for this compound is not explicitly stated in the primary literature; however, graphical data indicates a dose-dependent inhibition of radioligand binding in the micromolar range. In contrast, TCDD and FICZ are potent, high-affinity ligands with binding affinities in the nanomolar range. Omeprazole's interaction with AhR is complex, with evidence suggesting it may not bind directly with high affinity but rather activate the receptor through indirect mechanisms.
Experimental Protocols: Competitive Radioligand Binding Assay for AhR
The following protocol outlines the key steps for a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound) for the AhR. This method is based on the principle that the unlabeled test compound will compete with a radiolabeled ligand for binding to the receptor in a concentration-dependent manner.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]-2,3,7,8-tetrachlorodibenzo-p-dioxin ([3H]-TCDD)
-
Receptor Source: Cytosolic fraction from cells or tissues expressing AhR (e.g., mouse hepatoma Hepa-1c1c7 cells)
-
Assay Buffer: Buffer solution appropriate for maintaining protein stability and interaction.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: For washing the filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Receptor Cytosol:
-
Culture and harvest cells expressing AhR.
-
Homogenize the cells in a suitable lysis buffer to release the cytosolic proteins.
-
Centrifuge the homogenate at high speed to pellet cellular debris and organelles.
-
Collect the supernatant containing the cytosolic fraction, which includes the AhR.
-
Determine the protein concentration of the cytosol using a standard protein assay.
-
-
Competitive Binding Reaction:
-
In a series of tubes, add a constant concentration of the AhR-containing cytosol.
-
To each tube, add a fixed concentration of the radioligand, [3H]-TCDD.
-
Add increasing concentrations of the unlabeled test compound, this compound, to the tubes. Include a control with no unlabeled competitor (total binding) and a control with a high concentration of a known high-affinity ligand to determine non-specific binding.
-
Incubate the mixture for a sufficient time at an appropriate temperature to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the AhR signaling pathway and the workflow of a competitive binding assay.
Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
References
- 1. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor that Induces CYP1A1 in Hepatic and Intestinal Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor That Induces CYP1A1 in Hepatic and Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Preclinical Efficacy Comparison of Avitriptan and Eletriptan in Migraine Models
A Guide for Researchers, Scientists, and Drug Development Professionals
The development of selective 5-hydroxytryptamine (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D subtypes, revolutionized the acute treatment of migraine. This guide provides an objective comparison of the preclinical efficacy of two such triptans, Avitriptan and Eletriptan. By presenting available experimental data from key migraine models, this document aims to inform researchers and drug development professionals in their evaluation of these and other anti-migraine compounds.
Quantitative Data Summary
The following tables summarize the available quantitative preclinical data for this compound and Eletriptan. It is important to note that direct head-to-head comparative studies in the same experimental models are limited in the public domain. Therefore, the data presented here are compiled from separate studies and should be interpreted with this consideration.
Table 1: Receptor Binding Affinity
| Compound | 5-HT1B Receptor Affinity | 5-HT1D Receptor Affinity |
| This compound | Comparable to sumatriptan | Comparable to sumatriptan |
| Eletriptan | High affinity | High affinity |
Table 2: Efficacy in a Model of Cranial Vasoconstriction
| Compound | Animal Model | Primary Endpoint | Key Finding |
| This compound | Anesthetized Pig | Reduction of carotid arteriovenous anastomotic blood flow | ED50 = 76 ± 23 µg/kg i.v.[1] |
| Eletriptan | Anesthetized Dog | Reduction of carotid arterial blood flow | Selectively reduced carotid blood flow[2][3] |
Table 3: Efficacy in a Model of Neurogenic Inflammation
| Compound | Animal Model | Primary Endpoint | Key Finding |
| This compound | Data not publicly available | - | - |
| Eletriptan | Rat | Inhibition of dural plasma protein extravasation | Equal potency and efficacy to sumatriptan |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation.
Measurement of Carotid Arterial Blood Flow in the Anesthetized Pig
This in vivo model assesses the ability of a compound to constrict cranial arteriovenous anastomoses, a proposed mechanism for migraine relief.
Methodology:
-
Animal Preparation: Pigs are anesthetized, intubated, and mechanically ventilated. Catheters are placed in a femoral artery for blood pressure monitoring and in a femoral vein for drug administration.
-
Blood Flow Measurement: The common carotid artery is exposed, and a transit-time ultrasound flow probe is placed around the vessel to measure total carotid blood flow.
-
Drug Administration: The test compound (e.g., this compound) is administered intravenously in escalating doses.
-
Data Acquisition and Analysis: Carotid blood flow and mean arterial pressure are continuously recorded. The data is analyzed to determine the dose-dependent effect of the compound on carotid blood flow, and the effective dose producing a 50% reduction (ED50) in arteriovenous anastomotic blood flow is calculated.[1]
Dural Plasma Protein Extravasation in the Rat
This model evaluates a compound's ability to inhibit neurogenic inflammation in the dura mater, a key structure implicated in migraine pain.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the femoral vein is cannulated for intravenous injections.
-
Tracer Administration: A tracer, typically ¹²⁵I-labeled albumin, is injected intravenously to quantify plasma extravasation.
-
Drug Administration: The test compound (e.g., Eletriptan) or vehicle is administered intravenously prior to trigeminal ganglion stimulation.
-
Trigeminal Ganglion Stimulation: A stimulating electrode is stereotactically placed on the trigeminal ganglion, and an electrical current is applied to induce neurogenic inflammation.
-
Tissue Collection and Analysis: After a set period, the animal is euthanized, and the dura mater is removed. The radioactivity in the tissue is measured using a gamma counter to quantify the amount of plasma protein extravasation. The inhibitory effect of the test compound is calculated by comparing the extravasation in treated animals to that in vehicle-treated controls.
Signaling Pathways
Both this compound and Eletriptan exert their therapeutic effects through agonism at 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase via inhibitory G proteins (Gi/o).
5-HT1B/1D Receptor Signaling Pathway
Activation of 5-HT1B and 5-HT1D receptors by an agonist like this compound or Eletriptan initiates an intracellular signaling cascade.
Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger. The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn modulates downstream effectors to produce the ultimate physiological responses: vasoconstriction of dilated cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings. These actions are believed to be central to the therapeutic efficacy of triptans in alleviating migraine attacks.
References
Avitriptan's Serotonin Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Avitriptan, an antimigraine agent from the triptan class, primarily exerts its therapeutic effects through the activation of serotonin 5-HT1B and 5-HT1D receptors.[1] Understanding its cross-reactivity with other serotonin receptor subtypes is crucial for a comprehensive pharmacological profile, aiding in the prediction of potential off-target effects and the development of more selective therapeutic agents. This guide provides a comparative analysis of this compound's binding affinity and functional activity across various serotonin receptor subtypes, supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding and Functional Activity
This compound demonstrates high affinity for its primary targets, the 5-HT1B and 5-HT1D receptors. Its binding profile across a panel of human serotonin receptors reveals a degree of selectivity, with notably lower affinity for other subtypes. The following table summarizes the binding affinities (pKi) and functional activities (pEC50) of this compound at various serotonin receptor subtypes.
| Receptor Subtype | This compound pKi | This compound Functional Activity (pEC50) | Reference Compound |
| 5-HT1A | 6.8 | - | 8-OH-DPAT |
| 5-HT1B | 8.1 | Data not available | Serotonin |
| 5-HT1D | 8.4 | Data not available | Serotonin |
| 5-HT1E | 5.9 | - | Serotonin |
| 5-HT1F | 7.1 | - | Lasmiditan |
| 5-HT2A | 6.1 | 6.9 (EC50 = 123 nM)[1] | Serotonin |
| 5-HT2C | 5.5 | - | Serotonin |
| 5-HT7 | 6.3 | - | 5-CT |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
- Data not available in the reviewed literature.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro pharmacological assays: radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that has a known high affinity for that receptor.
Objective: To determine the pKi of this compound at various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the specific human serotonin receptor subtype.
-
A specific radioligand for each receptor subtype (e.g., [3H]5-CT for 5-HT1D, [3H]ketanserin for 5-HT2A).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Functional Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist. Agonist binding to a Gi/o-coupled receptor, such as the 5-HT1B and 5-HT1D receptors, stimulates the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes expressing the 5-HT1B or 5-HT1D receptor.
-
[35S]GTPγS.
-
GDP.
-
This compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with GDP to ensure all G-proteins are in an inactive state.
-
Incubation: The membranes are then incubated with varying concentrations of this compound in the presence of [35S]GTPγS.
-
Binding: Agonist binding to the receptor promotes the binding of [35S]GTPγS to the Gα subunit.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer.
-
Quantification: The amount of bound [35S]GTPγS is determined by scintillation counting.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values for this compound.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing receptor cross-reactivity.
Caption: Signaling pathways of key serotonin receptors for this compound.
References
A Comparative Pharmacokinetic Analysis of Avitriptan and Second-Generation Triptans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Avitriptan and second-generation triptans. The information presented is intended to support research and development efforts in the field of migraine therapeutics by offering a comprehensive overview of key pharmacokinetic parameters, the experimental methods used to obtain them, and the underlying mechanism of action.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for this compound and a range of second-generation triptans. These values represent findings from various clinical studies and offer a quantitative basis for comparison.
| Triptan | Bioavailability (%) | Tmax (hours) | Half-life (t½) (hours) | Protein Binding (%) | Metabolism |
| This compound | ~17 | 1 - 2 | ~8 | Not specified | Not specified |
| Sumatriptan | 14 | 2 | 2 | 14 - 21[1] | MAO-A[1] |
| Zolmitriptan | ~40[2] | 1.5 - 3 | 3 | 25 | CYP1A2, MAO-A[3] |
| Naratriptan | 74[4] | 2 - 3 | 6 | Not specified | Various CYP enzymes |
| Rizatriptan | ~40 | < 1 | 2 - 3 | 14 | MAO-A |
| Almotriptan | 69.1 | 1.5 - 4 | ~3 | Not specified | MAO-A, CYP3A4, CYP2D6 |
| Eletriptan | ~50 | 1.5 - 2 | ~4 | ~85 | CYP3A4 |
| Frovatriptan | 22 - 30 | 2 - 3 | ~26 | Not specified | CYP1A2 |
Experimental Protocols
The pharmacokinetic data presented in this guide are typically derived from Phase I clinical trials involving healthy volunteers. While specific protocols may vary between studies, the general methodology follows a standardized approach.
Study Design
A common study design is a randomized, open-label, crossover trial. In such a study, a cohort of healthy adult volunteers receives a single oral dose of the triptan. Blood samples are collected at predetermined intervals to characterize the drug's pharmacokinetic profile.
Inclusion Criteria for Study Participants:
-
Healthy adult males and non-pregnant, non-lactating females.
-
Age typically between 18 and 55 years.
-
Body mass index (BMI) within a normal range.
-
No clinically significant abnormalities in medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.
Exclusion Criteria for Study Participants:
-
History of hypersensitivity to the study drug or related compounds.
-
Use of any prescription or over-the-counter medications within a specified period before the study.
-
History of significant cardiovascular, hepatic, renal, or gastrointestinal disease.
-
Participation in another clinical trial within a specified period.
Blood Sampling and Analysis
Blood samples are typically collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
The concentration of the triptan and its major metabolites in plasma is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
Typical HPLC-MS/MS Method Parameters:
-
Chromatographic Column: A reverse-phase column, such as a C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.
Pharmacokinetic Parameter Calculation
Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.
Visualizations
Triptan Mechanism of Action: 5-HT1B/1D Receptor Signaling
Triptans exert their therapeutic effect in migraine by acting as selective agonists for the 5-HT1B and 5-HT1D serotonin receptors. The activation of these receptors leads to a cascade of events that ultimately alleviates migraine pain.
Caption: Triptan 5-HT1B/1D receptor signaling pathway.
Experimental Workflow for a Triptan Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical study designed to evaluate the pharmacokinetics of an oral triptan formulation.
Caption: Typical experimental workflow for a triptan PK study.
References
- 1. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Mechanisms of Action of Triptans in Acute Migraine Relief - Klarity Health Library [my.klarity.health]
- 4. researchgate.net [researchgate.net]
In Vivo Validation of Avitriptan's Anti-Inflammatory Effects: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of Avitriptan against the established triptan, Sumatriptan, and standard non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib. While direct in vivo validation of this compound's anti-inflammatory properties is currently limited, its unique mechanism of action as an Aryl Hydrocarbon Receptor (AhR) agonist suggests a promising therapeutic potential, particularly in intestinal inflammatory pathologies.[1] This document summarizes existing preclinical data for comparable agents to provide a framework for future in vivo studies on this compound.
Executive Summary
Triptans, a class of drugs primarily used for migraine treatment, have demonstrated anti-inflammatory properties. This is largely attributed to their agonistic activity on serotonin 5-HT1B/1D receptors, which leads to the inhibition of pro-inflammatory mediators. Sumatriptan, a first-generation triptan, serves as a key comparator in this guide. This compound, a newer triptan, presents a novel potential anti-inflammatory mechanism through the activation of the Aryl Hydrocarbon Receptor (AhR), a pathway implicated in regulating immune responses.[1] This guide compares the documented anti-inflammatory efficacy of Sumatriptan and the NSAIDs, Diclofenac and Celecoxib, in established animal models of inflammation, providing a benchmark for the anticipated validation of this compound.
Comparative Analysis of Anti-Inflammatory Activity
To provide a clear comparison, the following tables summarize the quantitative data from various in vivo studies on Sumatriptan, Diclofenac, and Celecoxib in standard models of inflammation.
Carrageenan-Induced Paw Edema
This model is a widely used assay to evaluate acute inflammation.
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| Diclofenac | 10 mg/kg | p.o. | 3 hours | 75.71% | [2] |
| Celecoxib | 50 mg/kg | p.o. | 3 hours | Significant reduction | [3] |
| Sumatriptan | Data not available in this model | - | - | - |
Acetic Acid-Induced Writhing Test
This model assesses visceral pain and inflammation.
| Compound | Dose | Route of Administration | % Inhibition of Writhing | Reference |
| Diclofenac Sodium | 5 mg/kg | i.p. | 69.57% | [4] |
| Celecoxib | 50 mg/kg | p.o. | Significant reduction | |
| Sumatriptan | 1 mg/kg | i.p. | Significant reduction in macroscopic scores (colitis model) |
Note: Data for Sumatriptan is from an acetic acid-induced colitis model, which involves a similar inflammatory stimulus but is not a direct comparison to the writhing test.
Lipopolysaccharide (LPS)-Induced Inflammation
This model mimics systemic inflammation by inducing the release of pro-inflammatory cytokines.
| Compound | Dose | Route of Administration | Effect on TNF-α | Reference |
| Diclofenac | 2.5 mg/kg | s.c. | Attenuated LPS-induced increase | |
| Celecoxib | - | - | Potently inhibited TNF-α induced NF-κB activation | |
| Sumatriptan | Data not available in this model | - | - |
Signaling Pathways and Mechanisms of Action
Triptans (e.g., Sumatriptan): 5-HT1B/1D Receptor Agonism
The primary anti-inflammatory mechanism of triptans like Sumatriptan involves the activation of 5-HT1B/1D receptors. This leads to the inhibition of the release of calcitonin gene-related peptide (CGRP), a potent vasodilator and pro-inflammatory neuropeptide, from trigeminal nerve endings.
Caption: Triptan anti-inflammatory signaling pathway.
This compound: Proposed Aryl Hydrocarbon Receptor (AhR) Agonism
This compound has been identified as a ligand and agonist of the Aryl Hydrocarbon Receptor (AhR). Activation of AhR is known to have both pro- and anti-inflammatory effects depending on the context. In the context of intestinal inflammation, AhR activation is being explored as a therapeutic target.
Caption: Proposed anti-inflammatory pathway for this compound via AhR.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate the design of future validation studies for this compound.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the ability of a test compound to reduce acute inflammation.
Procedure:
-
Male Wistar rats (150-180g) are used.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., Diclofenac, Celecoxib) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specified pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the peripheral analgesic and anti-inflammatory activity of a test compound.
Procedure:
-
Swiss albino mice (20-25g) are used.
-
The test compound (e.g., Diclofenac) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a pre-treatment period (e.g., 30 minutes), each mouse is injected i.p. with 0.1 mL of 0.6% acetic acid solution.
-
Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes).
-
The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Rats
Objective: To assess the effect of a test compound on systemic inflammation and cytokine production.
Procedure:
-
Male Sprague-Dawley or Wistar rats are used.
-
The test compound (e.g., Diclofenac) or vehicle is administered via the desired route (e.g., s.c.).
-
After a pre-treatment period (e.g., 30 minutes), rats are injected i.p. with LPS (e.g., 20 µg/kg).
-
At specific time points after LPS administration, blood samples are collected.
-
Plasma or serum levels of pro-inflammatory cytokines, such as TNF-α, are measured using ELISA kits.
-
The percentage reduction in cytokine levels is calculated for each group relative to the LPS-only control group.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a novel anti-inflammatory compound like this compound.
Caption: A generalized workflow for in vivo anti-inflammatory studies.
Conclusion and Future Directions
The available evidence strongly suggests that triptans, as a class, possess anti-inflammatory properties, primarily mediated through 5-HT1B/1D receptor agonism. While direct in vivo data for this compound is lacking, its unique agonistic activity on the Aryl Hydrocarbon Receptor opens a new avenue for its potential therapeutic application in inflammatory conditions, particularly those affecting the gastrointestinal tract.
Future in vivo studies on this compound should be designed to directly compare its efficacy against Sumatriptan and standard NSAIDs in validated models of inflammation such as carrageenan-induced paw edema, acetic acid-induced writhing, and LPS-induced endotoxemia. Such studies will be crucial to elucidate the anti-inflammatory profile of this compound and to determine the therapeutic relevance of its AhR-mediated mechanism of action.
References
Head-to-Head Comparison: Avitriptan vs. Donitriptan on Aryl Hydrocarbon Receptor (AhR) Signaling
A detailed analysis of two triptan-class compounds reveals distinct activities as agonists of the Aryl Hydrocarbon Receptor (AhR), a key regulator of xenobiotic metabolism and cellular homeostasis. This guide synthesizes experimental findings on Avitriptan and Donitriptan, providing comparative data on their potency, efficacy, and mechanism of action in modulating the AhR signaling pathway.
Recent investigations into the off-target effects of antimigraine drugs have identified this compound, and to a lesser extent Donitriptan, as activators of the AhR signaling pathway.[1][2][3] Both compounds, which contain an indole core structure, have been shown to function as AhR agonists, though with differing potencies. This compound is characterized as a low-affinity but effective activator, capable of binding to AhR, promoting its nuclear translocation, and inducing the expression of target genes such as Cytochrome P450 1A1 (CYP1A1).[1][3] Donitriptan demonstrates a weaker effect on AhR activation in the same experimental systems.
This guide provides a comparative summary of their effects based on published experimental data, details the methodologies used, and illustrates the key signaling and experimental processes.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and Donitriptan in activating AhR signaling and inducing its target gene, CYP1A1.
Table 1: AhR Activation in AZ-AHR Reporter Cell Line
| Compound | Concentration (µM) | Luciferase Induction vs. TCDD Control (%) |
| This compound | 100 | ~3.0% |
| Donitriptan | 100 | ~1.5% |
Data sourced from reporter gene assays. TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) is a potent model AhR agonist. The relative efficacy is calculated based on luciferase induction compared to TCDD, which was approximately 1900-fold over the vehicle control.
Table 2: Induction of CYP1A1 mRNA in Immortalized Human Hepatocytes (MIHA Cells)
| Compound | Concentration | Fold Induction of CYP1A1 mRNA vs. Vehicle |
| This compound | Not Specified | ~215-fold |
| Donitriptan | Not Specified | ~16-fold |
| TCDD (Control) | Not Specified | ~150-fold |
This induction was confirmed to be AhR-dependent, as no significant increase in CYP1A1 mRNA was observed in AhR knockout MIHA cells.
Table 3: Recruitment of AhR to the CYP1A1 Promoter in LS174T Cells
| Compound | Concentration (µM) | Fold Enrichment of AhR Binding vs. Vehicle |
| This compound | 100 | ~4-fold |
| Donitriptan | 100 | ~2-fold |
| TCDD (Control) | Not Specified | ~16-fold |
Data derived from Chromatin Immunoprecipitation (ChIP) assays after 18 hours of incubation.
Signaling Pathway & Experimental Workflow Diagrams
To visualize the biological context and experimental approach, the following diagrams have been generated.
References
Avitriptan's Receptor Selectivity: A Comparative Analysis for 5-HT1B vs 5-HT1D Receptors
Avitriptan, a potent serotonin 5-HT1B/1D receptor agonist, has been a subject of significant interest within the scientific community for its potential therapeutic applications, particularly in the management of migraine. Understanding its binding affinity and selectivity for the 5-HT1B and 5-HT1D receptor subtypes is crucial for elucidating its mechanism of action and predicting its clinical efficacy and potential side-effect profile. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of Triptans
The selectivity of this compound and other triptans for the 5-HT1B and 5-HT1D receptors is typically determined through radioligand binding assays. The binding affinity is quantified using the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity of the compound for the receptor.
Below is a summary of the pKi values for this compound and a selection of other triptans at human 5-HT1B and 5-HT1D receptors.
| Compound | pKi at 5-HT1B | pKi at 5-HT1D | Selectivity (5-HT1D/5-HT1B) |
| This compound | 7.68[1] | 8.12[1] | 2.75-fold |
| Sumatriptan | 7.54[1] | 8.16[1] | 4.17-fold |
| Naratriptan | 8.5[2] | 8.6 | 1.26-fold |
| Rizatriptan | 8.0 | 8.4 | 2.51-fold |
| Almotriptan | - | - | Equipotent |
| Donitriptan | 9.1-10.1 | 9.2-10.2 | Near-full agonist at both |
| Eletriptan | - | - | High affinity for both |
| Frovatriptan | - | - | High affinity for both |
| Zolmitriptan | - | - | High affinity for both |
Note: A dash (-) indicates that specific pKi values were not found in the provided search results. The selectivity is calculated from the ratio of the Ki values (10^-pKi).
As the data indicates, this compound demonstrates high affinity for both 5-HT1B and 5-HT1D receptors, with a slight preference for the 5-HT1D subtype. Its binding profile is comparable to that of Sumatriptan. Other triptans also exhibit high affinity for both receptors, with varying degrees of selectivity. For instance, Almotriptan is reported to have equipotent affinity for both receptors.
Experimental Protocol: Radioligand Binding Assay
The determination of pKi values is achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Methodological Steps:
-
Membrane Preparation: Cell membranes expressing the human 5-HT1B or 5-HT1D receptors are prepared. This typically involves homogenizing cells or tissues in a cold lysis buffer and then isolating the membrane fraction through centrifugation.
-
Incubation: The prepared membranes are incubated in a multi-well plate with a fixed concentration of a suitable radioligand (e.g., [³H]5-HT or a specific radiolabeled antagonist) and varying concentrations of the unlabeled competitor drug.
-
Equilibrium and Filtration: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the contents of each well are rapidly filtered through a glass fiber filter. This process separates the receptor-bound radioligand from the unbound radioligand, as the membranes are trapped on the filter.
-
Washing: The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor drug. This allows for the determination of the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
Replicating Avitriptan's Migraine Alleviation in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While the serotonin 5-HT1B/1D receptor agonist Avitriptan showed promise in Phase 3 clinical trials for the acute treatment of migraine, its development was halted due to safety concerns at high doses. However, the wealth of data generated during its development provides a valuable opportunity to refine and validate animal models of migraine, ultimately accelerating the discovery of safer and more effective therapeutics. This guide offers a framework for replicating the anticipated clinical efficacy of this compound in established animal models and provides a comparative analysis with other prominent anti-migraine therapies.
Understanding this compound's Mechanism of Action
This compound, like other triptans, exerts its primary therapeutic effect through the activation of serotonin 5-HT1B and 5-HT1D receptors. This interaction is believed to alleviate migraine through a multi-faceted mechanism:
-
Cranial Vasoconstriction: Triptans constrict dilated intracranial arteries, a key feature of a migraine attack.
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are pivotal in mediating the pain and inflammation associated with migraine.
-
Inhibition of Nociceptive Neurotransmission: Triptans are also thought to inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.[1]
Interestingly, this compound has also been identified as a weak agonist of the aryl hydrocarbon receptor (AhR), though the clinical significance of this finding in the context of migraine is not yet understood.[2][3]
Key Clinical Endpoints to Replicate
Although specific quantitative data from this compound's Phase 3 trials are not publicly available, the primary endpoints for acute migraine treatments in clinical trials are well-established. Animal models should aim to replicate outcomes analogous to these clinical measures:
-
Pain Freedom at 2 hours: The proportion of patients who are free of headache pain two hours after taking the medication.
-
Freedom from Most Bothersome Symptom (MBS) at 2 hours: The proportion of patients who are free of their self-identified most bothersome symptom (other than pain), such as photophobia, phonophobia, or nausea, at two hours post-dose.
Recommended Animal Models and Experimental Protocols
To assess the potential efficacy of this compound and its comparators, two well-validated animal models are recommended: the Nitroglycerin (NTG)-Induced Hyperalgesia model and the Dural Plasma Protein Extravasation model.
Nitroglycerin (NTG)-Induced Hyperalgesia Model in Rats
This model is widely used to induce a migraine-like state in rodents, characterized by cutaneous allodynia, a clinical feature often observed in migraineurs.
Experimental Protocol:
-
Animal Subjects: Adult male Sprague-Dawley rats (250-300g) are typically used.
-
Induction of Migraine-like State: A single intraperitoneal (i.p.) injection of nitroglycerin (10 mg/kg, freshly diluted in 0.9% saline) is administered.
-
Behavioral Assessment (Mechanical Allodynia):
-
Apparatus: Von Frey filaments are used to assess the mechanical withdrawal threshold of the hind paw.
-
Procedure: Rats are placed in individual chambers on a wire mesh floor and allowed to acclimate. Von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The 50% withdrawal threshold is determined using the up-down method.
-
Timeline: A baseline measurement is taken before NTG administration. Subsequent measurements are typically taken at 30, 60, 90, and 120 minutes post-NTG injection.
-
-
Drug Administration: Test compounds (e.g., this compound, Sumatriptan, Ubrogepant) or vehicle are administered at a predetermined time point, often 30 minutes after NTG injection, to assess their ability to reverse the established hyperalgesia.
-
Pain Assessment (Facial Grimacing):
-
Procedure: High-resolution video recordings of the rats' faces are taken before and after NTG and drug administration. Still images are extracted and scored by blinded observers using the Rat Grimace Scale. This scale assesses five action units: orbital tightening, nose/cheek bulge, ear position, and whisker change.[4] Each action unit is scored on a 0-2 scale (0 = not present, 1 = moderately present, 2 = obviously present).
-
Dural Plasma Protein Extravasation Model in Rats
This model directly assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.
Experimental Protocol:
-
Animal Subjects: Adult male Sprague-Dawley rats (250-350g) are used.
-
Surgical Preparation:
-
Rats are anesthetized (e.g., with sodium pentobarbital).
-
The femoral vein is cannulated for intravenous (i.v.) administration of drugs and a tracer.
-
A craniotomy is performed to expose the dura mater and the superior sagittal sinus.
-
-
Induction of Neurogenic Inflammation: The trigeminal ganglion is electrically stimulated (e.g., 1.0 mA, 5 Hz, 5 ms duration for 5 minutes) to induce the release of vasoactive neuropeptides and subsequent plasma protein extravasation.
-
Quantification of Extravasation:
-
Tracer: Evans blue dye (e.g., 30 mg/kg, i.v.), which binds to plasma albumin, is administered before trigeminal stimulation.
-
Procedure: Following stimulation, the animal is perfused with saline to remove intravascular dye. The dura mater is carefully dissected.
-
Measurement: The amount of extravasated Evans blue in the dura is quantified by spectrophotometry after extracting the dye with formamide. The results are typically expressed as µg of dye per mg of tissue.
-
-
Drug Administration: Test compounds or vehicle are administered i.v. prior to trigeminal stimulation to evaluate their ability to inhibit plasma protein extravasation.
Comparative Efficacy Data in Preclinical Models
The following tables summarize representative data for established and emerging anti-migraine therapies in the described animal models. This data provides a benchmark for evaluating the potential efficacy of this compound.
Table 1: Effect of Anti-Migraine Drugs on Nitroglycerin (NTG)-Induced Mechanical Allodynia in Rats
| Drug Class | Compound | Dose and Route | % Reversal of NTG-Induced Hyperalgesia (approx.) | Citation(s) |
| Triptan | Sumatriptan | 0.6 mg/kg, i.p. | ~50-70% | [5] |
| Eletriptan | - | - | ||
| Gepant | Ubrogepant | 100 mg/kg, p.o. | Significant reversal | |
| Ditan | Lasmiditan | 10 mg/kg, p.o. | Induced allodynia in a medication overuse model | |
| Vehicle | Saline | i.p. / p.o. | 0% |
Note: Direct comparative studies using identical protocols are limited. The % reversal is an approximation based on available data.
Table 2: Effect of Anti-Migraine Drugs on Dural Plasma Protein Extravasation in Rats
| Drug Class | Compound | Dose and Route | % Inhibition of Extravasation (approx.) | Citation(s) |
| Triptan | Sumatriptan | 100 µg/kg, i.v. | ~70-80% | |
| Eletriptan | 100-300 µg/kg, i.v. | Significant inhibition | ||
| Gepant | Olcegepant | 1-2 mg/kg, i.p. | Significant reversal of NTG-induced changes | |
| Ditan | Lasmiditan | - | Inhibits CGRP release, suggesting an effect | |
| Vehicle | Saline | i.v. / i.p. | 0% |
Note: Data for some compounds in this specific model may not be readily available in the public domain.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental procedures.
References
- 1. Lasmiditan inhibits calcitonin gene-related peptide release in the rodent trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of lasmiditan in migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
Safety Operating Guide
Proper Disposal of Avitriptan: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before disposal, it is imperative to handle Avitriptan with appropriate personal protective equipment (PPE). This includes wearing protective gloves, and eye or face protection. In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area with plenty of water.[1] Remove and launder contaminated clothing before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1] Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Call a poison center or doctor for treatment advice.[1]
Disposal Procedures for this compound
The primary principle of pharmaceutical disposal is to prevent the active ingredients from entering the environment, particularly water systems. Improper disposal methods, such as flushing down the toilet or drain, can lead to environmental contamination as water treatment facilities are often not equipped to filter out these compounds.
Step-by-Step Disposal Protocol:
-
Regulatory Compliance: The disposal of pharmaceutical waste is regulated by federal and state agencies, including the EPA and DEA. Healthcare facilities and research laboratories must adhere to these regulations, which may be more stringent at the state level.
-
Segregation of Waste: Properly segregate this compound waste from other laboratory waste. It is essential to determine if the waste is classified as hazardous. While most pharmaceutical waste is not considered hazardous by the EPA, a small percentage is, and this classification can affect disposal requirements.
-
On-Site Management:
-
Original Container: Whenever possible, keep the this compound in its original container to ensure it is clearly identifiable and to prevent accidental exposure.
-
Render Unusable: For any remaining solid or liquid this compound, it should be rendered unusable. This can be achieved by mixing it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This step makes the drug less appealing to children and pets and helps prevent diversion.
-
Containment: Place the mixture in a sealable plastic bag or a container that can be securely closed to prevent leakage.
-
-
Final Disposal:
-
Household Trash: For non-hazardous pharmaceutical waste, and if no take-back programs are available, the sealed container can be disposed of in the household trash.
-
Drug Take-Back Programs: The most recommended method for disposing of unused or expired medications is through a drug take-back program. These programs provide a safe and environmentally sound way to dispose of pharmaceuticals.
-
Mail-Back Envelopes: Prepaid drug mail-back envelopes are another secure and convenient option for disposal.
-
Incineration: Most pharmaceutical waste is ultimately incinerated at a licensed medical incineration facility to ensure complete destruction.
-
Note on Flushing: Flushing of pharmaceuticals is generally discouraged unless specifically stated on the medication's label. The FDA maintains a "flush list" for certain medications that pose a significant risk if accidentally ingested, but this compound is not typically on this list. Improper flushing can lead to the contamination of water supplies.
Quantitative Data
No specific quantitative data regarding the disposal of this compound was found in the search results. The disposal procedures are based on qualitative best practices for pharmaceutical waste management.
| Data Point | Value | Source |
| Specific Gravity | Not Available | N/A |
| pH of Solution | Not Available | N/A |
| Recommended Neutralizing Agent Concentration | Not Available | N/A |
Experimental Protocols
While no specific experimental protocols for this compound disposal were found, the following general laboratory procedure for handling pharmaceutical waste should be followed:
Protocol: Deactivation and Disposal of Non-Hazardous Triptan Compounds
-
Objective: To safely deactivate and prepare non-hazardous triptan compounds for disposal.
-
Materials:
-
Unused or expired this compound
-
Original container (if available)
-
Sealable plastic bags or sealable container
-
Inert, undesirable material (e.g., used coffee grounds, cat litter)
-
Personal Protective Equipment (gloves, safety glasses)
-
-
Procedure:
-
Don appropriate PPE.
-
If the this compound is in its original container, ensure the cap is tightly sealed.
-
If the this compound is to be rendered unusable, carefully empty the contents into a sealable plastic bag or container.
-
Add an equal or greater amount of the inert, undesirable material to the bag or container.
-
Seal the bag or container securely.
-
Gently mix the contents to ensure the this compound is thoroughly combined with the inert material.
-
Dispose of the sealed bag or container in the designated pharmaceutical waste stream, following institutional and local regulations.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
